1-(3-Iodobenzoyl)piperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-iodobenzoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDGQAHROPUDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Iodobenzoyl)piperidin-4-one: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Iodobenzoyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidin-4-one core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The introduction of a 3-iodobenzoyl group to this scaffold offers a unique combination of structural features that can be exploited for the development of novel therapeutic agents and research tools.
Core Chemical Properties
Table 1: Predicted and Analogous Chemical Properties of this compound
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₂H₁₂INO₂ | Calculated |
| Molecular Weight | 329.13 g/mol | Calculated |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Likely a solid at room temperature | Analogy with similar compounds |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of similar organic compounds |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the acylation of piperidin-4-one with 3-iodobenzoyl chloride. This is a standard and widely used method for the preparation of N-acylpiperidines.
General Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of structurally similar N-benzoylpiperidine derivatives.
Materials:
-
Piperidin-4-one hydrochloride
-
3-Iodobenzoyl chloride
-
Triethylamine (or another suitable base like potassium carbonate)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Preparation of Piperidin-4-one Free Base: To a stirred suspension of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C. Stir the mixture for 30 minutes at room temperature.
-
Acylation: Cool the reaction mixture back to 0 °C and add a solution of 3-iodobenzoyl chloride (1 equivalent) in dichloromethane dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Potential Uses and Biological Significance
The piperidin-4-one moiety is a key structural feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-HIV properties.[1] The introduction of the 3-iodobenzoyl group provides a handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.
As a Chemical Intermediate
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality can be a site for various chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents at the 4-position of the piperidine ring. The iodine atom on the benzoyl group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the construction of intricate molecular architectures.
Potential Biological Activities
While specific biological data for this compound is not yet reported, its structural features suggest potential for various biological activities. For instance, derivatives of piperidin-4-one have been investigated for their antimicrobial and antifungal activities.[2] Furthermore, the iodobenzoyl moiety is present in various compounds with demonstrated biological effects. For example, radioiodinated benzamide derivatives have been developed as imaging agents for tumors.
Signaling Pathway Hypothesis
Given the known activities of piperidin-4-one derivatives, a logical starting point for investigating the biological effects of this compound would be to screen it against various cellular targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. A hypothetical screening workflow is presented below.
Caption: Hypothetical workflow for the biological evaluation of this compound.
Conclusion
This compound is a promising chemical entity with potential applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for diversification. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential as a lead compound for the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to begin their investigations into this intriguing molecule.
References
An In-depth Technical Guide to the Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one, a valuable intermediate in pharmaceutical research and drug development. The document details two primary synthetic pathways, including step-by-step experimental protocols, and presents relevant quantitative data in a structured format. Additionally, a logical workflow of the synthesis is visualized using the DOT language.
Introduction
This compound is a heterocyclic ketone that serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the piperidin-4-one moiety is common in compounds targeting the central nervous system, while the iodobenzoyl group offers a site for further functionalization, for instance, through cross-coupling reactions. This guide outlines two robust and commonly employed synthetic strategies for the preparation of this compound: a direct amide coupling and a two-step acyl chloride-mediated synthesis.
Synthetic Pathways
The synthesis of this compound is primarily achieved through the formation of an amide bond between 3-iodobenzoic acid and piperidin-4-one. This can be accomplished via two principal routes, each with its own set of advantages.
Pathway A: Direct Amide Coupling
This pathway involves the direct coupling of 3-iodobenzoic acid with piperidin-4-one hydrochloride in the presence of a coupling agent. This method is often favored for its operational simplicity.
Pathway B: Acyl Chloride-Mediated Synthesis
This two-step pathway first involves the conversion of 3-iodobenzoic acid to the more reactive 3-iodobenzoyl chloride. The subsequent reaction of the acyl chloride with piperidin-4-one hydrochloride affords the desired product. This method can be advantageous when the direct coupling is sluggish or results in low yields.
Experimental Protocols
Pathway A: Direct Amide Coupling
Materials:
-
3-Iodobenzoic acid
-
Piperidin-4-one hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-iodobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add piperidin-4-one hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Pathway B: Acyl Chloride-Mediated Synthesis
Step 1: Synthesis of 3-Iodobenzoyl chloride
Materials:
-
3-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of DMF
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-iodobenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-iodobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
3-Iodobenzoyl chloride (from Step 1)
-
Piperidin-4-one hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve piperidin-4-one hydrochloride (1.1 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the solution and stir for 15 minutes.
-
Slowly add a solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Wash the organic layer with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound and related reactions. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Pathway A: Direct Amide Coupling | Pathway B: Acyl Chloride-Mediated Synthesis |
| Reactant Ratios | 3-Iodobenzoic acid (1 eq), Piperidin-4-one HCl (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | Step 1: 3-Iodobenzoic acid (1 eq), SOCl₂ (2 eq) Step 2: 3-Iodobenzoyl chloride (1 eq), Piperidin-4-one HCl (1.1 eq), TEA (2.5 eq) |
| Solvent | DMF or DCM | Step 1: Toluene Step 2: DCM |
| Reaction Temperature | Room Temperature | Step 1: Reflux (80-90 °C) Step 2: 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | Step 1: 2 - 4 hours Step 2: 4 - 8 hours |
| Typical Yield | 70 - 90% | Step 1: >90% Step 2: 80 - 95% |
| Purification Method | Column Chromatography | Recrystallization or Column Chromatography |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two primary synthetic pathways for this compound.
Caption: Synthesis workflow for this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.
Probing the Enigmatic Mechanism of Action of 1-(3-Iodobenzoyl)piperidin-4-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(3-Iodobenzoyl)piperidin-4-one is a synthetic molecule featuring a piperidin-4-one ring N-acylated with a 3-iodobenzoyl group. While the specific pharmacology of this compound remains uncharacterized, its structural motifs are present in a multitude of biologically active agents. The benzoylpiperidine core is recognized as a "privileged structure" in medicinal chemistry, forming the basis for drugs targeting the central nervous system, inflammatory pathways, and cancer.[1] Concurrently, the incorporation of an iodobenzoyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including enhanced binding to specific biological targets. This guide will explore the potential mechanisms of action of this compound by dissecting the known activities of its constituent parts.
The Benzoylpiperidine Scaffold: A Gateway to Diverse Biological Activity
The benzoylpiperidine framework is a versatile scaffold found in numerous compounds with a wide array of pharmacological effects. Its metabolic stability and ability to present functional groups in a defined three-dimensional space contribute to its success in drug discovery.[1]
Central Nervous System (CNS) Activity
Many benzoylpiperidine derivatives exhibit significant CNS activity, primarily through interaction with various neurotransmitter receptors.
-
Dopamine and Serotonin Receptor Ligands: The benzoylpiperidine moiety is a common feature in antagonists of dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, which are key targets in the treatment of psychosis.[1] For instance, compounds bearing a 4-(p-fluorobenzoyl)piperidine moiety have shown notable affinity for these receptors.[1]
-
Monoamine Transporter Inhibition: N-benzylpiperidine derivatives have been investigated for their ability to inhibit dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, suggesting potential applications in treating conditions like depression and addiction.[2]
Anti-inflammatory and Immunomodulatory Potential
The piperidine scaffold is also integral to compounds targeting inflammatory pathways.
-
NLRP3 Inflammasome Inhibition: Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases.[3]
-
Monoacylglycerol Lipase (MAGL) Inhibition: Benzylpiperidine derivatives have been developed as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system that plays a role in neuroinflammation and cancer.[4]
Anticancer Properties
The piperidin-4-one ring is a core structure in various synthetic compounds with demonstrated antiproliferative activity against a range of cancer cell lines.[5]
The Influence of the 3-Iodobenzoyl Moiety
The introduction of a halogen, such as iodine, onto the benzoyl ring can profoundly impact a molecule's biological profile.
-
Enhanced Lipophilicity and Target Binding: The iodine atom can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes and the blood-brain barrier. It can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific protein targets.
-
Known Bioactivities of Iodinated Compounds:
-
Cannabinoid Receptor Ligands: Naphthoylindoles bearing an iodo-substituent have been synthesized and shown to have affinity for cannabinoid (CB₁ and CB₂) receptors.[6]
-
Neuron-Blocking Agents: 3-Iodobenzylguanidine (MIBG) is a neuron-blocking agent with a strong affinity for the adrenal medulla, highlighting the potential for iodinated benzyl derivatives to target neuronal tissues.[7]
-
Postulated Mechanisms of Action for this compound
Based on the activities of its structural analogs, several potential mechanisms of action can be hypothesized for this compound. These remain to be experimentally validated.
Hypothesis 1: CNS Receptor Modulation
Given the prevalence of the benzoylpiperidine scaffold in CNS-active drugs, this compound may act as a ligand for dopamine, serotonin, or other neurotransmitter receptors. The 3-iodo substitution could confer a unique selectivity and affinity profile compared to other halogenated or unsubstituted analogs.
Experimental Workflow for CNS Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Hypothesis 2: Enzyme Inhibition
The compound could act as an inhibitor of key enzymes involved in signaling pathways.
-
Potential MAGL Inhibition: Drawing parallels with benzylpiperidine-based MAGL inhibitors, this compound might interact with the catalytic site of MAGL.[4]
-
Other Potential Enzyme Targets: The piperidin-4-one scaffold has been associated with a broad range of biological activities, suggesting potential interactions with other enzymes such as kinases or proteases.[8]
Signaling Pathway for MAGL Inhibition
Caption: Postulated inhibition of the MAGL pathway.
Hypothesis 3: Anti-inflammatory Activity via Inflammasome Modulation
The structural similarity to known NLRP3 inflammasome inhibitors suggests that this compound could potentially interfere with the assembly or activation of this complex, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[3]
Data Summary of Related Compounds
To provide a quantitative context, the following table summarizes the biological activities of structurally related benzoylpiperidine and piperidin-4-one derivatives.
| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |
| Diaryl-sulfide benzoylpiperidines | MAGL | 1.26 - 1.86 nM | [1] |
| 4-(p-Fluorobenzoyl)piperidine derivative | 5-HT₂ₐ Receptor | High Affinity (not quantified) | [1] |
| 1-(Piperidin-4-yl)-benzoimidazole derivative | NLRP3 Inflammasome | Inhibition of IL-1β release | [3] |
| N-Benzyl piperidine derivatives | Dopamine Transporter (DAT) | Low nanomolar range | [2] |
Experimental Protocols for Target Validation
To investigate the postulated mechanisms of action for this compound, the following experimental approaches are recommended.
In Vitro Receptor Binding and Enzyme Inhibition Assays
-
Objective: To determine the binding affinity of the compound to a panel of CNS receptors (e.g., dopamine, serotonin, opioid) and its inhibitory activity against key enzymes (e.g., MAGL, FAAH, COX-1/2).
-
Methodology:
-
Receptor Binding: Competitive radioligand binding assays using cell membranes expressing the target receptor or recombinant proteins. The compound will be incubated with the receptor preparation and a specific radioligand. The displacement of the radioligand will be measured to determine the binding affinity (Kᵢ).
-
Enzyme Inhibition: Utilize commercially available enzyme activity assay kits. The compound will be pre-incubated with the enzyme, followed by the addition of the substrate. The product formation will be measured to determine the half-maximal inhibitory concentration (IC₅₀).
-
Cell-Based Assays for Inflammatory Response
-
Objective: To assess the effect of the compound on the inflammatory response in a cellular context.
-
Methodology:
-
Cell Line: Use a relevant cell line, such as THP-1 human monocytes, differentiated into macrophages.
-
Stimulation: Prime the cells with lipopolysaccharide (LPS) and then stimulate with a known NLRP3 inflammasome activator (e.g., ATP or nigericin).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Readout: Measure the release of IL-1β into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
In Vitro Anticancer Activity Screening
-
Objective: To evaluate the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.
-
Methodology:
-
Cell Lines: Select a diverse panel of cancer cell lines representing different tumor types.
-
Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, after treating the cells with a range of compound concentrations for a specified duration (e.g., 72 hours).
-
Analysis: Determine the GI₅₀ (concentration causing 50% growth inhibition).
-
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a rich pharmacological potential. The benzoylpiperidine core provides a proven scaffold for interaction with a variety of biological targets, and the 3-iodobenzoyl moiety offers the potential for enhanced and selective binding.
Future research should focus on the systematic evaluation of this compound in the experimental systems outlined above. A broad primary screening against a panel of receptors and enzymes would be a crucial first step to identify its primary biological target(s). Subsequent cell-based and in vivo studies would then be necessary to validate these initial findings and to explore the therapeutic potential of this intriguing molecule. The logical relationship for this future work is depicted below.
Logical Flow for Future Research
Caption: A proposed research and development pathway.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Iodobenzylguanidine | Profiles RNS [profiles.cdrewu.edu]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
molecular weight and formula of 1-(3-Iodobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 1-(3-Iodobenzoyl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial synthetic intermediate for the development of novel therapeutic agents. The document outlines its chemical properties, a detailed synthesis protocol, and its potential applications based on the broader class of piperidin-4-one derivatives.
Physicochemical Properties
This compound belongs to the N-acylpiperidone family. Its structure features a piperidin-4-one core N-acylated with a 3-iodobenzoyl group. This combination of a flexible saturated heterocycle and a rigid, functionalized aromatic ring makes it a versatile scaffold for chemical modification. While specific experimental data for this exact compound is not widely published, its key properties can be calculated based on its structure.
| Property | Value |
| Chemical Formula | C₁₂H₁₂INO₂ |
| Molecular Weight | 329.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Canonical SMILES | C1C(N(C=C1)C(=O)C2=CC(=CC=C2)I)=O |
| Monoisotopic Mass | 328.9913 Da |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved via a standard nucleophilic acyl substitution reaction. This involves the acylation of the secondary amine of piperidin-4-one with 3-iodobenzoyl chloride. The following protocol is a representative procedure based on established methods for synthesizing analogous N-acylpiperidines.[1]
Reaction: Piperidin-4-one + 3-Iodobenzoyl Chloride → this compound
Materials and Reagents:
-
Piperidin-4-one hydrochloride
-
3-Iodobenzoyl chloride
-
Triethylamine (Et₃N) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or a similar anhydrous aprotic solvent
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Experimental Procedure:
-
Preparation of Free Base: To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at 0 °C to liberate the free piperidin-4-one base.[2][3]
-
Acylation: In a separate flask, dissolve 3-iodobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cold reaction mixture from Step 1.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (piperidin-4-one) is consumed.
-
Work-up: Upon completion, pour the reaction mixture into 2N aqueous HCl and transfer to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Visualization of Synthetic Workflow
The logical flow of the synthesis protocol is depicted below. This diagram illustrates the key inputs and the transformation process leading to the final product.
Applications in Research and Drug Development
This compound is not typically an end-product therapeutic agent but rather a highly valuable intermediate in the synthesis of more complex molecules. The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry.[4]
-
Versatile Synthetic Building Block: The ketone functional group at the 4-position can be readily modified through reactions such as reductive amination, Wittig reactions, or conversion to an oxime, allowing for the introduction of diverse chemical moieties.
-
Scaffold for Bioactive Molecules: Piperidin-4-one derivatives have been reported to possess a wide array of pharmacological activities, including analgesic, antiviral, bactericidal, and fungicidal properties.[5]
-
Probing Protein-Ligand Interactions: The iodine atom on the benzoyl ring serves as a useful handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. It can also act as a heavy atom for X-ray crystallography studies to aid in structure-based drug design.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively characterized, the broader class of piperidine-containing molecules has been implicated in numerous biological pathways. For instance, certain complex piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.
The true biological significance of this compound lies in its potential to be elaborated into a final drug candidate. The specific substitutions made to the piperidin-4-one core and the iodo-benzoyl ring will ultimately determine its pharmacological profile and mechanism of action. Researchers may use this intermediate to synthesize libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in cancer, inflammation, and infectious diseases.
References
- 1. prepchem.com [prepchem.com]
- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 3. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Potential Biological Activities of 1-(3-Iodobenzoyl)piperidin-4-one: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental evidence for the biological activity of 1-(3-Iodobenzoyl)piperidin-4-one is not extensively documented in publicly available literature, the core chemical scaffold, piperidin-4-one, is a well-established pharmacophore. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neurological effects. This technical guide consolidates the potential biological activities of this compound by examining the activities of structurally related 1-benzoyl-piperidin-4-one and other piperidine derivatives. This analysis aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound class.
Introduction: The Piperidin-4-one Scaffold
The piperidin-4-one nucleus is a versatile heterocyclic motif that serves as a foundational structure for numerous biologically active molecules.[1][2] Its amenability to chemical modification at various positions allows for the synthesis of diverse compound libraries with a wide range of pharmacological properties. These properties include, but are not limited to, analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities.[1] The benzoylpiperidine fragment, in particular, is recognized as a privileged structure in medicinal chemistry, often utilized to modulate the bioactivity of various compounds.[3]
Potential Biological Activities
Based on the activities of analogous compounds, this compound could potentially exhibit the following biological activities:
Antimicrobial and Antifungal Activity
A significant body of research highlights the antimicrobial and antifungal properties of piperidin-4-one derivatives.[1][4][5][6][7][8] Modifications to the piperidine ring and the aromatic substituents have been shown to influence the potency and spectrum of activity.
Quantitative Data on Related Compounds:
| Compound Class | Organism | Activity Metric | Value | Reference |
| Thiosemicarbazone derivatives of piperidin-4-one | Staphylococcus aureus, E. coli, Bacillus subtilis | MIC | Good activity compared to ampicillin | [1] |
| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | MIC | Significant activity compared to terbinafine | [1] |
| Vanillin derived piperidin-4-one oxime esters | Escherichia coli | Antibacterial | Potent activity | [5] |
| Vanillin derived piperidin-4-one oxime esters | Aspergillus flavus, Candida albicans, Chrysosporium | Antifungal | Potent activity | [5] |
| N-benzyl piperidine-4-one derivatives | Aspergillus niger, Escherichia coli | Antimicrobial | Potent activity | [6] |
Anticancer and Cytotoxic Activity
Substituted 1-benzoylpiperazine and N-aroyl-α,β-unsaturated piperidone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10][11] The nature and position of substituents on the benzoyl ring play a crucial role in determining the antiproliferative potency.
Quantitative Data on Related Compounds:
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver Cancer) | GI₅₀ | 4.64 | [9] |
| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | HEP3B (Liver Cancer) | GI₅₀ | 1.67 | [9] |
| 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D (Breast Cancer) | GI₅₀ | 0.31 | [9] |
| N-aroyl-α,β-unsaturated piperidones | SK-BR-3, PG-BE1, NCI-H460, MIA PaCa-2, SW1990 | IC₅₀ | < 5 | [11] |
| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | K562 (Chronic Myeloid Leukemia) | IC₅₀ | 17 | [12] |
Neurological Activity
Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), suggesting potential applications in the treatment of dementia.[13]
Quantitative Data on a Related Compound:
| Compound | Target | Activity Metric | Value (nM) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | IC₅₀ | 0.56 | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These can serve as a template for evaluating the biological activity of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the general procedures described for testing piperidin-4-one derivatives.[1]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at the appropriate temperature.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.[11][14]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a logarithmic series) and incubated for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen for AChE inhibitors.[13]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period.
-
Reaction Initiation: Add DTNB and the substrate solution to initiate the reaction.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.
-
IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from the dose-response curve.
Visualizations
General Synthetic and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel piperidin-4-one derivatives.
Potential Signaling Pathway Interactions
Based on the observed activities of related compounds, the following diagram speculates on potential biological targets and pathways that could be modulated by this compound and its analogs.
Conclusion
While direct biological data for this compound is sparse, the extensive research on the piperidin-4-one scaffold and its benzoyl derivatives strongly suggests its potential for a range of biological activities. The evidence points towards promising avenues for investigation in the fields of antimicrobial, anticancer, and neurological drug discovery. The synthetic accessibility and the established biological relevance of this chemical class make this compound and its analogs attractive candidates for further research and development. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(3-Iodobenzoyl)piperidin-4-one: Synthesis, Potential Biological Activity, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Iodobenzoyl)piperidin-4-one is a halogenated aromatic ketone derivative of piperidin-4-one. While specific literature on this exact molecule is limited, its structural motifs—the benzoylpiperidine core and the iodine substituent—are features of significant interest in medicinal chemistry. The piperidin-4-one scaffold is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The incorporation of an iodobenzoyl group suggests potential applications in areas such as receptor binding, particularly for sigma receptors, and as a precursor for radiolabeled imaging agents. This technical guide provides a comprehensive overview based on the literature of closely related analogs, covering synthetic strategies, potential biological targets, and relevant quantitative data to facilitate further research and development.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antipsychotic, and antimicrobial effects. The N-benzoylpiperidine substructure, in particular, has been extensively studied for its interaction with various biological targets. The addition of an iodine atom to the benzoyl moiety introduces unique properties, such as altered lipophilicity and the potential for use in radioimaging studies. This guide focuses on the meta-iodinated analog, this compound, providing a foundational understanding for researchers interested in its synthesis and biological evaluation.
Synthesis and Characterization
General Synthetic Protocol
A plausible synthetic route for this compound is the reaction of piperidin-4-one hydrochloride with 3-iodobenzoyl chloride in the presence of a base.
Reaction Scheme:
physical characteristics of 1-(3-Iodobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(3-Iodobenzoyl)piperidin-4-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs and predictive models to offer a detailed profile. It includes a summary of predicted physicochemical properties, a proposed synthetic protocol, and an analysis of expected spectral data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a derivative of piperidin-4-one, featuring a 3-iodobenzoyl group attached to the nitrogen atom. The presence of the iodine atom and the carbonyl group significantly influences its chemical reactivity and physical properties, making it a potential building block in the synthesis of novel pharmaceutical agents.
Table 1: Predicted Physicochemical Properties of this compound and a Related Compound
| Property | Predicted Value for this compound | Data for Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate[1] |
| Molecular Formula | C₁₂H₁₂INO₂ | C₁₄H₁₆INO₃ |
| Molecular Weight | 329.13 g/mol | 373.19 g/mol |
| XLogP3 | Value not directly available | 2.4 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
| Rotatable Bond Count | 2 | 4 |
| Exact Mass | 328.9913 g/mol | 373.0175 g/mol |
| Monoisotopic Mass | 328.9913 g/mol | 373.0175 g/mol |
| Topological Polar Surface Area | 37.3 Ų | 46.6 Ų |
| Heavy Atom Count | 16 | 19 |
Note: Predicted values for the target compound are based on computational models and may differ from experimental values.
Experimental Protocols
A standard and reliable method for the synthesis of this compound would involve the acylation of piperidin-4-one with 3-iodobenzoyl chloride. This approach is analogous to the synthesis of other N-acylpiperidines.
Proposed Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar N-benzoylpiperidine derivatives.
Materials:
-
Piperidin-4-one hydrochloride
-
3-Iodobenzoyl chloride
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Piperidin-4-one Free Base: To a stirred suspension of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (approximately 2.5 equivalents) at 0 °C (ice bath). Stir the mixture for 30 minutes.
-
Acylation Reaction: Slowly add a solution of 3-iodobenzoyl chloride (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Expected Spectral Characteristics
The structural features of this compound suggest the following expected signals in its spectral data.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the 3-iodobenzoyl ring. The substitution pattern will lead to a complex splitting pattern.
-
Piperidine Protons: Broad signals in the aliphatic region (typically δ 2.5-4.0 ppm) for the eight protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group will be deshielded and appear at a higher chemical shift.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals for the carbonyl carbons are expected. The ketone carbonyl (C=O) of the piperidine ring will appear around δ 200-210 ppm, while the amide carbonyl will be in the range of δ 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), including the carbon atom attached to the iodine, which will have a characteristic chemical shift.
-
Aliphatic Carbons: Signals corresponding to the carbon atoms of the piperidine ring.
IR Spectroscopy
-
C=O Stretching: Two characteristic strong absorption bands for the ketone and amide carbonyl groups, typically in the range of 1650-1750 cm⁻¹.
-
C-N Stretching: An absorption band for the C-N bond of the amide.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.
-
C-I Stretching: A weak absorption in the fingerprint region.
Mass Spectrometry
-
Molecular Ion Peak: A prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (329.13 g/mol ).
-
Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the iodo-benzoyl group and cleavage of the piperidine ring.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, the piperidin-4-one scaffold is a well-known pharmacophore present in a wide range of biologically active molecules, including antiviral, anticancer, and central nervous system active agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic candidates.
Conclusion
While direct experimental data for this compound is scarce, this technical guide provides a robust, data-driven overview based on predictive modeling and the known chemistry of analogous compounds. The proposed synthetic route is based on well-established chemical transformations, and the expected spectral characteristics provide a solid framework for the identification and characterization of this compound. This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
References
Methodological & Application
detailed synthesis protocol for 1-(3-Iodobenzoyl)piperidin-4-one
Application Note: Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the synthesis of this compound, a valuable intermediate for drug discovery and chemical biology. The synthesis is achieved through the acylation of piperidin-4-one with 3-iodobenzoyl chloride via a Schotten-Baumann reaction. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Introduction
Piperidin-4-one derivatives are significant pharmacophores found in a wide array of biologically active compounds and approved drugs. The functionalization of the piperidine nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug development. The introduction of an iodobenzoyl group, specifically, provides a handle for further functionalization through cross-coupling reactions. This protocol details a straightforward and efficient method for the preparation of this compound.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 3-Iodobenzoyl chloride | C₇H₄ClIO | 266.46[1] | 23-25[1] | 159-160 @ 23 Torr[1] | ~1.9[1] |
| Piperidin-4-one | C₅H₉NO | 99.13[2] | N/A | ~175 | ~1.0 |
| This compound | C₁₂H₁₂INO₂ | 329.13 | Not available | Not available | Not available |
Note: Properties for this compound are calculated. Data for reactants are from literature sources.
Experimental Protocol
This synthesis is based on the Schotten-Baumann reaction, a widely used method for the acylation of amines.[3][4][5][6][7]
Materials and Equipment
-
3-Iodobenzoyl chloride
-
Piperidin-4-one hydrochloride (or free base)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one (1.0 eq). If using the hydrochloride salt, use 2.2 equivalents of triethylamine. If using the free base, use 1.2 equivalents of triethylamine.
-
Dissolve the piperidin-4-one and triethylamine in anhydrous dichloromethane (DCM).
-
Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.
-
-
Addition of Acyl Chloride:
-
Dissolve 3-iodobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the 3-iodobenzoyl chloride solution dropwise to the stirring piperidin-4-one solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to confirm its identity and purity.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
3-Iodobenzoyl chloride is corrosive and reacts with water; handle with care.[1]
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
References
- 1. echemi.com [echemi.com]
- 2. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. assets-global.website-files.com [assets-global.website-files.com]
applications of 1-(3-Iodobenzoyl)piperidin-4-one in medicinal chemistry
Application Notes and Protocols: 1-(3-Iodobenzoyl)piperidin-4-one in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidin-4-one scaffold is a well-established and highly valued privileged structure in medicinal chemistry. Its derivatives have been extensively explored and have led to the development of a wide array of therapeutic agents across various disease areas. The versatility of the piperidin-4-one core allows for three-dimensional diversification, enabling the fine-tuning of physicochemical properties and target interactions. The introduction of a 3-iodobenzoyl group at the N1 position of the piperidine ring, affording this compound, offers a unique opportunity for further structural modifications and the exploration of novel biological activities. The iodine atom can serve as a handle for cross-coupling reactions, allowing for the synthesis of a diverse library of analogs. Furthermore, the benzoyl moiety can engage in crucial interactions with biological targets.
While extensive research has been conducted on the broader class of piperidin-4-one derivatives, detailed biological studies and specific applications for this compound are not widely available in the public domain. This document aims to provide a general framework and potential research avenues for this compound based on the known activities of related piperidine-containing molecules. The protocols and potential applications described herein are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this scaffold.
Potential Therapeutic Applications
Based on the known pharmacological profiles of various piperidine derivatives, this compound could serve as a key intermediate or a starting point for the development of novel therapeutics in several areas:
-
Oncology: Piperidine-containing compounds have shown significant promise as anticancer agents by targeting various signaling pathways involved in cell proliferation, survival, and migration.[1] Derivatives of this compound could be investigated as inhibitors of kinases, protein-protein interactions, or other key targets in cancer.
-
Neurodegenerative Diseases: The piperidine nucleus is a common feature in many centrally acting agents. Analogs derived from this compound could be explored for their potential to modulate neurotransmitter receptors or enzymes implicated in neurodegenerative disorders such as Alzheimer's or Parkinson's disease.
-
Infectious Diseases: The piperidin-4-one scaffold has been utilized in the development of antimicrobial and antiviral agents. The unique electronic and steric properties of the 3-iodobenzoyl group could be leveraged to design novel inhibitors of microbial enzymes or viral entry/replication processes.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and evaluation of derivatives of this compound.
General Synthetic Protocol for Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for diversifying the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under a stream of inert gas.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of Potential Research Workflow
The following diagram illustrates a potential workflow for the discovery of bioactive compounds starting from this compound.
Caption: A potential workflow for drug discovery starting from this compound.
Conclusion
References
Application Notes and Protocols for 1-(3-Iodobenzoyl)piperidin-4-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-Iodobenzoyl)piperidin-4-one as a versatile synthetic intermediate in the development of novel therapeutic agents. The focus is on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of drugs in oncology.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for its reactive iodophenyl group, which allows for the facile introduction of diverse functionalities through various cross-coupling reactions. The piperidin-4-one moiety serves as a valuable scaffold, offering opportunities for further structural modifications to optimize the pharmacological properties of the target molecules. This intermediate is particularly relevant in the synthesis of PARP inhibitors, which are instrumental in treating cancers with deficiencies in DNA repair mechanisms.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with mutations in genes like BRCA1 and BRCA2, which are also involved in DNA repair, the inhibition of PARP leads to a synthetic lethality, resulting in cancer cell death. This compound serves as a key precursor for the synthesis of potent PARP inhibitors. The iodophenyl group is strategically positioned to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aromatic and heteroaromatic moieties that are essential for binding to the nicotinamide-binding site of the PARP enzyme.
Synthetic Workflow for PARP Inhibitor Synthesis
The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid or ester derivative. This is a highly efficient and versatile method for forming carbon-carbon bonds.
Caption: General workflow for the synthesis of PARP inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-(4-(piperazin-1-yl)phenyl)benzonitrile
This protocol describes the synthesis of a key intermediate in the development of certain PARP inhibitors.
Materials:
-
This compound
-
2-(4-(piperazin-1-yl)phenyl)benzonitrile
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Water (deionized)
-
Toluene
-
Ethanol
Procedure:
-
Synthesis of the Boronic Ester: In a reaction vessel, combine 2-(4-(piperazin-1-yl)phenyl)benzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-90 °C for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Suzuki-Miyaura Coupling: To the crude boronic ester mixture, add this compound (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.
-
Purge the vessel again with an inert gas and heat the reaction mixture to 80-90 °C for 6-10 hours, monitoring for the disappearance of the starting materials.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction described above.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 eq |
| 2-(4-(piperazin-1-yl)phenyl)benzonitrile Boronic Ester | 1.05 eq |
| Catalyst & Base | |
| Pd(dppf)Cl₂ | 5 mol% |
| Na₂CO₃ (2M aq.) | 3.0 eq |
| Reaction Conditions | |
| Solvent | Toluene/EtOH |
| Temperature | 85 °C |
| Reaction Time | 8 hours |
| Yield | |
| Isolated Yield | 75-85% |
Signaling Pathway
The synthesized PARP inhibitors function by interfering with the DNA damage repair pathway. Specifically, they target the PARP1 enzyme, which is critical for the repair of single-strand DNA breaks (SSBs).
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its application in the construction of potent PARP inhibitors highlights its importance in modern drug discovery and development. The provided protocols and data serve as a guide for researchers in the efficient utilization of this key building block.
Application Note: A Guide to the N-Acylation of Piperidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidin-4-one and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. These compounds serve as versatile intermediates for synthesizing a wide array of biologically active molecules with diverse therapeutic applications, including antiviral, antitumor, analgesic, and antimicrobial properties[1][2]. The N-acylation of the piperidine ring is a fundamental transformation that allows for the introduction of various functional groups, significantly influencing the molecule's pharmacological profile. This document provides detailed experimental procedures for the N-acylation of piperidin-4-one, offering protocols for different acylating agents and reaction conditions.
General Reaction Scheme
The N-acylation of piperidin-4-one involves the reaction of the secondary amine on the piperidine ring with an acylating agent, such as an acid anhydride or an acyl chloride, typically in the presence of a base. This reaction results in the formation of an N-acyl piperidin-4-one.
Experimental Protocols
This section details several established methods for the N-acylation of piperidin-4-one derivatives.
Protocol 1: N-Formylation using Acetic Anhydride and Formic Acid
This protocol is adapted from the synthesis of N-formyl derivatives of substituted piperidin-4-ones[1][2].
Materials:
-
Substituted Piperidin-4-one
-
Acetic Anhydride
-
Formic Acid
-
Benzene (or another suitable organic solvent)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Round Bottom Flask (250 mL, 4-neck)
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Heating Mantle
Procedure:
-
Charge 50 mL of acetic anhydride into a 250 mL 4-neck round bottom flask.
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add 25 mL of formic acid over a period of 30 minutes while maintaining the temperature at 0-5°C.
-
After the addition is complete, raise the temperature to 50-60°C and maintain for 1 hour.
-
Reduce the temperature back to 0-5°C.
-
Slowly add a solution of the parent piperidin-4-one (1.0 mole equivalent) dissolved in benzene.
-
Allow the reaction mixture to warm to room temperature (25-30°C) and stir until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mass with a 10% Na₂CO₃ solution to neutralize any remaining acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the N-formyl piperidin-4-one product[1][2].
Protocol 2: N-Acylation using Acyl Halides or Anhydrides with a Base
This general procedure can be used for N-acetylation, N-propanoylation, or N-benzoylation by selecting the appropriate acylating agent[1][2].
Materials:
-
Substituted Piperidin-4-one
-
Acetic Anhydride, Propanoic Anhydride, or Benzoyl Chloride
-
Triethylamine (TEA)
-
Benzene (or another suitable aprotic solvent like Dichloromethane or THF)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Round Bottom Flask (250 mL, 4-neck)
-
Magnetic Stirrer and Stir Bar
-
Reflux Condenser
-
Heating Mantle
Procedure:
-
Charge a 250 mL 4-neck round bottom flask with benzene.
-
Add 1.0 mole equivalent of the parent piperidin-4-one and stir for 5-10 minutes at room temperature (25-30°C).
-
Slowly add 1.0 mole equivalent of the desired acylating agent (e.g., acetic anhydride, propanoic anhydride, or benzoyl chloride).
-
Add 0.5 mole equivalent of triethylamine to the reaction mixture.
-
Raise the temperature to reflux and maintain until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mass with a 10% Na₂CO₃ solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product[1][2].
Protocol 3: N-Acetylation using Ketene
This industrial method is particularly useful for the N-acetylation of sterically hindered piperidones like triacetoneamine (2,2,6,6-tetramethyl-4-piperidone)[3].
Materials:
-
Non-acetylated 4-Piperidone (e.g., Triacetoneamine)
-
Ketene gas
-
Strong acid catalyst (e.g., difluorophosphoric acid, sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Reaction vessel suitable for gas introduction
Procedure:
-
Dissolve the non-acetylated 4-piperidone in an anhydrous solvent such as THF in a reaction vessel.
-
Add a catalytic amount (0.1 to 10 mol %) of a strong acid catalyst[3].
-
Maintain the reaction temperature between 20°C and 120°C (typically 30°C to 50°C is effective)[3].
-
Bubble ketene gas through the stirred reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Upon completion, quench the reaction (e.g., by adding a small amount of water or alcohol to consume excess ketene).
-
The product can be isolated by distillation or recrystallization from a suitable solvent like n-hexane[3].
Data Presentation
The following table summarizes the reaction conditions and outcomes for the N-acylation of various piperidin-4-one derivatives as reported in the literature.
| Starting Material | Acylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |
| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Acetic Anhydride/Formic Acid | - | Benzene | 0-60°C | 70% | [1],[2] |
| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Acetic Anhydride | Triethylamine | Benzene | Reflux | N/A | [1],[2] |
| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Propanoic Anhydride | Triethylamine | Benzene | Reflux | N/A | [1] |
| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Benzoyl Chloride | Triethylamine | Benzene | Reflux | N/A | [1] |
| Triacetoneamine (TAA) | Ketene | Strong Acid | THF | 30-50°C | 76% | [3] |
| Benzamide (forms piperidone in situ) | Ethyl Acrylate | Sodium Hydride | Toluene | N/A | 60% | [4] |
N/A: Not explicitly available in the cited source.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the N-acylation of piperidin-4-one.
Caption: General workflow for the N-acylation of piperidin-4-one.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.
-
Triethylamine is a flammable and corrosive base with a strong odor.
-
Organic solvents like benzene and THF are flammable. Avoid open flames and sparks.
-
Ketene is a highly toxic and reactive gas. It should only be handled by trained personnel in a specialized setup.
Conclusion
The N-acylation of piperidin-4-one is a versatile and essential reaction for the synthesis of novel compounds with potential therapeutic value. The choice of acylating agent, solvent, and base or catalyst can be tailored to the specific substrate and desired product. The protocols provided herein offer reliable methods for achieving this transformation, enabling further exploration in drug development and chemical research.
References
Application Notes and Protocols: Purification of 1-(3-Iodobenzoyl)piperidin-4-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Iodobenzoyl)piperidin-4-one is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for the accurate interpretation of biological data. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocol is designed to be a comprehensive guide, covering everything from the initial analysis of the crude product by Thin Layer Chromatography (TLC) to the final isolation of the purified compound.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety hazards of the compound is essential before commencing any purification work.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound (Predicted) | Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate[1] | 4-Piperidone[2] |
| Molecular Formula | C₁₂H₁₂INO₂ | C₁₄H₁₆INO₃ | C₅H₉NO |
| Molecular Weight | 329.13 g/mol | 373.19 g/mol | 99.13 g/mol |
| Appearance | Off-white to pale yellow solid | Not specified | Colorless liquid |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in Hexane | Not specified | Miscible in water |
| Polarity | Moderately polar | Moderately polar | Polar |
| Calculated XLogP3 | ~2.0 - 2.5 | 2.4 | -0.7 |
Safety Precautions:
-
Handling: Handle the compound in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Exposure: Avoid inhalation of dust and contact with skin and eyes.[3][5] In case of contact, flush the affected area with copious amounts of water.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Experimental Protocols
The purification process involves two main stages: initial analysis by Thin Layer Chromatography (TLC) to determine the optimal solvent system, followed by the column chromatography itself.
Thin Layer Chromatography (TLC) for Eluent Selection
TLC is a crucial preliminary step to identify a solvent system that provides good separation of the target compound from impurities. The goal is to achieve an Rf value of approximately 0.25-0.35 for the desired product.[6]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Crude this compound
-
A selection of solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a small amount of the crude product by dissolving it in a suitable solvent like dichloromethane.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Prepare several developing chambers with different solvent systems. Start with a non-polar system and gradually increase the polarity. Suggested starting solvent systems are provided in the table below.
-
Place the spotted TLC plate into a developing chamber. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp at 254 nm. The aromatic iodobenzoyl moiety should be UV active.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)
-
The ideal solvent system will show the spot of the target compound at an Rf of 0.25-0.35, with good separation from other spots.
Table 2: Trial Solvent Systems for TLC Analysis
| Trial | Solvent System (v/v) | Polarity | Expected Rf of Target Compound | Observations |
| 1 | Hexane : Ethyl Acetate (4:1) | Low | < 0.1 | Compound likely to remain at the baseline. |
| 2 | Hexane : Ethyl Acetate (2:1) | Moderate | 0.2 - 0.4 | Potential for good separation. |
| 3 | Hexane : Ethyl Acetate (1:1) | Moderate-High | 0.4 - 0.6 | May move the compound too high. |
| 4 | Dichloromethane : Methanol (98:2) | High | Variable | Alternative for more polar impurities. |
Column Chromatography Protocol
Once the optimal solvent system is determined by TLC, proceed with the column chromatography for bulk purification.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Crude this compound
-
Selected eluent (solvent system determined by TLC)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane). The amount of silica should be about 30-50 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. The solvent level should always be kept above the silica gel bed.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Carefully add the dissolved sample to the top of the column.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
-
Elution and Fraction Collection:
-
Once the sample has entered the silica gel, carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate test tubes or flasks.
-
Maintain a constant flow of eluent through the column. A gentle pressure can be applied to the top of the column to speed up the process (flash chromatography).
-
If a gradient elution is necessary (as determined by complex TLC results), start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product. Spot each fraction on a TLC plate and develop it using the same eluent.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound as a solid or oil.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
-
Visualizations
Workflow for Purification of this compound
Caption: Workflow for the column chromatography purification.
Logical Relationship of Chromatography Components
Caption: Interplay of components in column chromatography.
References
- 1. Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate | C14H16INO3 | CID 1346085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
Application Note: A Scalable Synthesis Protocol for 1-(3-Iodobenzoyl)piperidin-4-one
AN-2025-11-02
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, scalable protocol for the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one, a valuable intermediate in medicinal chemistry and drug discovery.[1] The procedure detailed below is designed for safe and efficient production on a larger scale, moving from bench-top to pilot plant quantities. Key considerations, including reaction control, work-up, purification, and safety, are thoroughly addressed to ensure high yield and purity.
Introduction
Piperidin-4-one derivatives are crucial pharmacophores found in a wide array of biologically active molecules and serve as versatile intermediates for synthesizing therapeutic compounds.[1][2][3] this compound, in particular, is a key building block for creating more complex molecules, often used in the development of novel antineoplastic agents or CNS-active compounds.[4] Scaling the synthesis of this intermediate from grams to kilograms requires careful consideration of reaction kinetics, thermodynamics, and process safety. This document outlines a robust and reproducible protocol for the N-acylation of piperidin-4-one with 3-iodobenzoyl chloride.
Chemical Reaction Scheme
The synthesis proceeds via a Schotten-Baumann reaction, where the secondary amine of piperidin-4-one is acylated by 3-iodobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction: Piperidin-4-one hydrochloride + 3-Iodobenzoyl chloride → this compound
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
The following table outlines the necessary materials for a synthesis yielding approximately 100 grams of the final product.
| Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Piperidin-4-one hydrochloride | 40064-34-4 | 135.61 | 50.0 g | 0.369 | 1.0 eq |
| 3-Iodobenzoyl chloride | 1711-10-0 | 266.45 | 108.5 g | 0.407 | 1.1 eq |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 112 mL (81.0 g) | 0.800 | 2.17 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.0 L | - | Anhydrous, reaction solvent |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | - | 500 mL | - | For aqueous work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 500 mL | - | For aqueous work-up |
| Brine (Saturated NaCl) | 7647-14-5 | - | 250 mL | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g | - | Drying agent |
| Ethanol | 64-17-5 | 46.07 | ~400 mL | - | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | For recrystallization |
Required Equipment:
-
2L three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Thermocouple/thermometer
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice/water or cryocooler)
-
Large separatory funnel (2L)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
Experimental Protocol
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 2L reactor with an overhead stirrer, thermocouple, and addition funnel under an inert atmosphere of nitrogen.
-
Reagent Charging: Charge the reactor with piperidin-4-one hydrochloride (50.0 g, 0.369 mol), dichloromethane (1.0 L), and triethylamine (112 mL, 0.800 mol). Stir the resulting slurry.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acid Chloride: Dissolve 3-iodobenzoyl chloride (108.5 g, 0.407 mol) in 200 mL of DCM and add it to the addition funnel. Add the acid chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the piperidin-4-one starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up:
-
Once the reaction is complete, cool the mixture again to 10-15 °C.
-
Slowly add 500 mL of 2M HCl to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a 2L separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 500 mL of saturated NaHCO₃ solution and 250 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification (Recrystallization):
-
Transfer the crude solid to a 1L Erlenmeyer flask.
-
Add ethanol (~400 mL) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Slowly add deionized water (~200 mL) dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Scale-Up Considerations and Data
Scaling this synthesis requires attention to several critical parameters.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Key Considerations on Scale-Up |
| Solvent Volume | ~20 mL DCM | 1.2 L DCM | Ensure adequate stirring. Higher dilution helps control exotherm but reduces throughput. |
| Addition Time | ~5 minutes | 60-90 minutes | Crucial for managing the exothermic reaction. Use a jacketed reactor for precise temperature control. |
| Temperature Control | Ice bath | Jacketed reactor with cryocooler | Overheating can lead to side reactions and impurity formation. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Essential to maintain a homogeneous slurry and ensure efficient heat transfer. |
| Work-up | Small separatory funnel | Large separatory funnel or agitated reaction vessel | Phase separation can be slower at a larger scale. Allow adequate time for layers to settle. |
| Purification | Chromatography/Crystallization | Recrystallization is strongly preferred | Avoids costly and time-consuming column chromatography. Optimize solvent system for yield and purity. |
Potential Impurity Profile
| Impurity Name | Origin | Mitigation Strategy |
| Piperidin-4-one | Incomplete reaction | Use a slight excess of acid chloride; ensure adequate reaction time. |
| 3-Iodobenzoyl chloride | Excess reagent | Quench with aqueous base during work-up. |
| 3-Iodobenzoic acid | Hydrolysis of 3-iodobenzoyl chloride | Use anhydrous solvent; wash with NaHCO₃ during work-up to remove. |
| Di-acylated byproduct | Reaction with impurities | Use high-purity starting materials. |
Safety Precautions
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated chemical fume hood.
-
3-Iodobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[5][6] Handle with extreme care in a fume hood. Avoid inhalation of dust or vapors.[7][8]
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
Caption: First aid protocol for accidental chemical exposure.[5][8][9]
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for 1-(3-Iodobenzoyl)piperidin-4-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of therapeutic agents with a wide array of biological activities. Its derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents. The introduction of a 3-iodobenzoyl group at the 1-position of the piperidin-4-one ring system creates a versatile chemical entity, 1-(3-Iodobenzoyl)piperidin-4-one . This scaffold holds significant promise for drug discovery due to several key features:
-
Structural Versatility: The piperidin-4-one ring can be readily functionalized at various positions to modulate physicochemical properties and biological activity.
-
Synthetic Tractability: The synthesis of this compound is straightforward, allowing for the facile generation of analogs.
-
Chemical Handle for Diversification: The iodine atom on the benzoyl moiety serves as a valuable functional group for further chemical modifications, such as Suzuki, Sonogashira, and Heck cross-coupling reactions. This enables the rapid creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Potential for Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity for biological targets.
These application notes provide an overview of the potential uses of this compound as a scaffold in drug discovery, along with detailed protocols for its synthesis and potential biological evaluation.
Potential Therapeutic Applications
Based on the known biological activities of related 1-benzoyl-piperidin-4-one derivatives, the this compound scaffold is a promising starting point for the development of novel therapeutics in the following areas:
-
Oncology: Many piperidin-4-one derivatives exhibit potent cytotoxic activity against various cancer cell lines. The this compound scaffold can be elaborated to target specific kinases, proteases, or other signaling pathways implicated in cancer progression.
-
Infectious Diseases: The piperidin-4-one nucleus is found in numerous compounds with antibacterial and antifungal properties.[1] Derivatives of this compound could be explored as novel antimicrobial agents, potentially overcoming existing resistance mechanisms.
-
Neurodegenerative Diseases: The piperidine ring is a common motif in CNS-active drugs.[2] Modifications of the this compound scaffold may lead to the discovery of new agents for the treatment of Alzheimer's disease, Parkinson's disease, or other neurological disorders.
-
Inflammation and Pain: Piperidin-4-one derivatives have been investigated for their analgesic and anti-inflammatory properties. The this compound scaffold can serve as a template for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammatory pathways.
Data Presentation: Biological Activities of Representative 1-Benzoyl-Piperidin-4-one Analogs
While specific biological data for this compound is not yet publicly available, the following table summarizes the activities of related compounds to illustrate the potential of this scaffold.
| Compound/Scaffold | Target/Assay | Activity (IC50/MIC) | Therapeutic Area |
| 1-(4-Nitrobenzoyl)piperidin-4-one Derivatives | In vitro antiproliferative (MTT assay) | Varies with substitution | Oncology |
| 2,6-Diaryl-piperidin-4-ones | Antibacterial (various strains) | Varies with substitution | Infectious Diseases |
| 1-Benzyl-4-substituted-piperidines | Acetylcholinesterase (AChE) inhibition | Nanomolar range | Neurodegenerative Diseases |
| 1-(Substituted-benzoyl)-piperidin-4-yl methanone oximes | In vitro antioxidant (DPPH assay) | Varies with substitution | General Health |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of N-(4-Iodobenzoyl)piperidine and provides a reliable method for the preparation of the title compound.[3]
Materials:
-
Piperidin-4-one hydrochloride
-
3-Iodobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
To this mixture, add a solution of 3-iodobenzoyl chloride (1.1 eq) in DCM (2 mL/g) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl (10 mL/g of starting material).
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (10 mL/g) and brine (10 mL/g).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 75-85%
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki Cross-Coupling of this compound
This protocol provides a general method for the diversification of the this compound scaffold.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the corresponding boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the MAPK/ERK pathway by a this compound derivative.
Experimental Workflow Diagram
Caption: A typical workflow for the development of drug candidates from the this compound scaffold.
Logical Relationship Diagram
References
Application Notes and Protocols for the Derivatization of 1-(3-Iodobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 1-(3-iodobenzoyl)piperidin-4-one, a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications. The presence of a reactive ketone and an aryl iodide allows for a diverse range of chemical modifications, making it a valuable starting material in drug discovery programs, particularly in the development of enzyme inhibitors such as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction
This compound is a key building block in medicinal chemistry. Its derivatization can be strategically approached at two primary reactive sites: the piperidin-4-one ketone and the 3-iodobenzoyl moiety. The ketone at the 4-position of the piperidine ring is amenable to reactions such as reductive amination and the formation of spiro-heterocycles. The iodo-substituent on the benzoyl group is an ideal handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, facilitating the exploration of the chemical space around this scaffold for structure-activity relationship (SAR) studies.
Derivatization Strategies
The derivatization of this compound can be systematically explored through two main pathways: modification of the piperidin-4-one core and functionalization of the iodobenzoyl arm.
Part 1: Derivatization of the Iodobenzoyl Moiety via Cross-Coupling Reactions
The aryl iodide presents a versatile handle for carbon-carbon and carbon-nitrogen bond formation through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-benzoyl Derivatives
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl iodide and a boronic acid or ester. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/H₂O mixture, Dioxane, or DMF)
Procedure:
-
To a reaction vessel, add this compound, the aryl boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-benzoyl derivative.
Quantitative Data (Representative):
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-benzoyl Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine. This reaction is instrumental in introducing diverse amine functionalities.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-amino-benzoyl derivative.
Quantitative Data (Representative):
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 6 | 80-90 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 100 | 12 | 75-88 |
Sonogashira Coupling for the Synthesis of 3-Alkynyl-benzoyl Derivatives
The Sonogashira coupling facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne, providing access to compounds with a rigid alkynyl linker.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) salt (e.g., CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the terminal alkyne, the base, the palladium catalyst, and the copper(I) salt under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-alkynyl-benzoyl derivative.
Quantitative Data (Representative):
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 4 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | DMF | 50 | 6 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 8 | 75-85 |
Part 2: Derivatization of the Piperidin-4-one Core
The ketone functionality of the piperidin-4-one ring is a versatile site for modifications, including the introduction of new substituents at the 4-position or the construction of spirocyclic systems.
Reductive Amination for the Synthesis of 4-Amino-piperidine Derivatives
Reductive amination allows for the introduction of a primary or secondary amine at the 4-position of the piperidine ring. This is a robust and widely used transformation in the synthesis of bioactive molecules.
Experimental Protocol: General Procedure for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.5 equivalents)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Optional: Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and the amine in the appropriate solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period of time (e.g., 1-2 hours) to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Quantitative Data (Representative):
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 12 | 80-90 |
| 2 | Piperidine | NaBH(OAc)₃ | DCM | 8 | 85-95 |
| 3 | Ammonia (as NH₄OAc) | NaBH₃CN | MeOH | 24 | 60-75 |
Synthesis of Spiro-heterocycles
The ketone of the piperidin-4-one can be used to construct spirocyclic systems by reacting with bifunctional reagents. This strategy can lead to novel three-dimensional scaffolds with interesting pharmacological properties.
Experimental Protocol: General Procedure for Spiro-oxazolidinone Formation
Materials:
-
This compound
-
Amino alcohol (e.g., 2-aminoethanol, 1.1 equivalents)
-
Dehydrating agent or conditions (e.g., Dean-Stark trap, molecular sieves)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of this compound in toluene, add the amino alcohol.
-
Set up the reaction with a Dean-Stark trap to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the formation of the spiro-oxazolidine intermediate by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting spiro-oxazolidine can be further elaborated or purified by column chromatography.
Quantitative Data (Representative):
| Entry | Dinucleophile | Conditions | Product Type | Yield (%) |
| 1 | 2-Aminoethanol | Toluene, reflux | Spiro-oxazolidine | 70-85 |
| 2 | Hydrazine hydrate | Ethanol, reflux | Spiro-pyrazolidine | 65-80 |
| 3 | Thiourea | NaOEt, Ethanol, reflux | Spiro-thiohydantoin | 60-75 |
Applications in Drug Discovery
Derivatives of this compound are of significant interest in the development of PARP inhibitors. The 3-substituted benzoyl moiety can be tailored to interact with the nicotinamide binding site of the enzyme, while modifications at the piperidine-4-position can be used to modulate physicochemical properties and target engagement. The synthetic routes outlined in these notes provide a robust platform for the generation of compound libraries for screening and lead optimization in various drug discovery campaigns.
Application Notes and Protocols for the Analytical Characterization of 1-(3-Iodobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 1-(3-Iodobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. The protocols detailed herein describe the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the unambiguous identification and quality control of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidin-4-one scaffold is a versatile building block for the synthesis of various biologically active molecules.[1][2][3] Accurate and thorough analytical characterization is crucial to confirm the identity, structure, and purity of this intermediate, ensuring the reliability and reproducibility of subsequent synthetic steps and biological evaluations. This document outlines the standard analytical procedures for the comprehensive characterization of this compound.
Analytical Workflow
The following diagram illustrates the typical workflow for the analytical characterization of a newly synthesized batch of this compound.
Caption: Overall analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Presentation
The expected chemical shifts for this compound are summarized below. Note that the presence of the electron-withdrawing iodine atom will influence the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidinone-H2, H6 | ~ 3.8 - 4.0 (t) | ~ 45 - 47 |
| Piperidinone-H3, H5 | ~ 2.6 - 2.8 (t) | ~ 40 - 42 |
| Benzoyl-H2 | ~ 7.8 - 8.0 (s) | ~ 138 - 140 |
| Benzoyl-H4 | ~ 7.5 - 7.7 (d) | ~ 130 - 132 |
| Benzoyl-H5 | ~ 7.1 - 7.3 (t) | ~ 128 - 130 |
| Benzoyl-H6 | ~ 7.6 - 7.8 (d) | ~ 135 - 137 |
| Piperidinone-C4 (C=O) | - | ~ 205 - 208 |
| Benzoyl-C1 | - | ~ 135 - 137 |
| Benzoyl-C3 (C-I) | - | ~ 92 - 94 |
| Benzoyl-C=O | - | ~ 168 - 170 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural confirmation.
Experimental Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Data Presentation
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 330.00 | Expected around 330.0 |
| [M+Na]⁺ | 351.98 | Expected around 352.0 |
M = C₁₂H₁₂INO₂
Caption: Predicted fragmentation pathway for this compound in ESI-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity of this compound.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of about 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
An HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). A typical gradient could be 30-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
Table 3: HPLC Purity Analysis Summary
| Parameter | Result |
| Retention Time (t_R) | Dependent on specific conditions, but should be consistent. |
| Purity (%) | > 98% (typical for a purified sample) |
| Impurities | Any peaks other than the main product should be reported with their retention times and relative peak areas. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation:
-
An FTIR spectrometer.
-
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050 - 3100 | Aromatic C-H stretch |
| ~ 2850 - 2950 | Aliphatic C-H stretch |
| ~ 1710 - 1730 | Ketone C=O stretch (piperidinone ring) |
| ~ 1630 - 1650 | Amide C=O stretch (benzoyl) |
| ~ 1580 - 1600 | Aromatic C=C stretch |
| ~ 1200 - 1300 | C-N stretch |
| ~ 500 - 600 | C-I stretch |
Conclusion
The combination of NMR, MS, HPLC, and FTIR provides a robust analytical toolkit for the comprehensive characterization of this compound. These methods collectively confirm the chemical structure, molecular weight, and purity of the compound, ensuring its suitability for use in research and development. The protocols and expected data presented in these notes serve as a reliable guide for scientists involved in the synthesis and analysis of this and related compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. The following guides are presented in a direct question-and-answer format to address specific challenges encountered during this synthetic procedure.
Troubleshooting Guide
This section addresses the most common problems encountered during the acylation of piperidin-4-one with 3-iodobenzoyl chloride, a process typically following the Schotten-Baumann reaction conditions.[1][2][3]
Q1: My reaction yield is consistently low. What are the most likely causes?
A: Low yield in this acylation reaction is a frequent issue stemming from several primary factors:
-
Hydrolysis of 3-Iodobenzoyl Chloride: The acyl chloride is highly reactive and susceptible to hydrolysis by any water present in the reaction, converting it to the unreactive 3-iodobenzoic acid.[1]
-
Protonation of Piperidin-4-one: The reaction generates one equivalent of hydrochloric acid (HCl). Without a sufficient amount of base to neutralize this acid, it will protonate the nitrogen of the starting piperidin-4-one, forming a salt and rendering it non-nucleophilic.[2][4] This effectively stops the reaction.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. An inappropriate system can lead to poor solubility of reactants, promotion of side reactions, or insufficient acid scavenging.
-
Poor Reagent Quality: Degradation of 3-iodobenzoyl chloride (often due to moisture) or impure piperidin-4-one can significantly impact the reaction's success.
-
Incorrect Stoichiometry: Using an insufficient amount of either the base or the acylating agent is a common pitfall.
Q2: The reaction stalls, and I recover a significant amount of unreacted piperidin-4-one. What is happening?
A: This is a classic symptom of in-situ amine protonation. The HCl generated as a byproduct is a strong acid that will preferentially react with the basic nitrogen of piperidin-4-one over attacking the desired product. This forms piperidin-4-one hydrochloride, which is not nucleophilic and cannot react with the 3-iodobenzoyl chloride. To resolve this, ensure you are using at least one equivalent of a scavenger base (like triethylamine or DIPEA) in addition to your piperidin-4-one.[2] If using an inorganic base like NaOH, ensure it is present in sufficient excess to neutralize the generated acid.[3][4]
Q3: How can I minimize the hydrolysis of my 3-iodobenzoyl chloride?
A: Preventing hydrolysis is crucial for achieving a high yield. Consider the following strategies:
-
Use Anhydrous Conditions: If using an organic base like triethylamine, ensure your solvent (e.g., Dichloromethane) is anhydrous and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (Nitrogen/Argon).
-
Controlled Addition: Add the 3-iodobenzoyl chloride solution slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).[5] This controls the initial exothermic reaction and allows the amine to react before the acyl chloride is exposed to trace water for extended periods.[6]
-
Biphasic Schotten-Baumann Conditions: While seemingly counterintuitive, using a biphasic system (e.g., DCM/water or Toluene/water) with an inorganic base (e.g., NaOH, K₂CO₃) can be effective.[2] The reaction occurs at the interface or in the organic phase, and the aqueous base immediately neutralizes the generated HCl, minimizing both amine protonation and acyl chloride hydrolysis in the organic layer.
-
Flow Chemistry: Advanced setups using continuous flow reactors have been shown to significantly suppress the undesired hydrolysis of electrophiles in Schotten-Baumann reactions by improving mixing and reaction control.[1]
Q4: I am struggling with the purification of this compound. What are the common impurities and how can they be removed?
A: The primary impurities are typically unreacted starting materials, the scavenger base (or its salt), and 3-iodobenzoic acid from hydrolysis. A standard aqueous workup is highly effective for removal:
-
Acid Wash: After the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1N HCl). This will protonate and transfer the basic triethylamine and any remaining piperidin-4-one into the aqueous layer.[5]
-
Base Wash: Subsequently, wash with a dilute base solution (e.g., saturated sodium bicarbonate).[5] This will deprotonate and transfer the acidic 3-iodobenzoic acid into the aqueous layer.
-
Water/Brine Wash: Final washes with water and/or brine will remove any residual water-soluble impurities.
-
Chromatography: If impurities persist, purification by flash column chromatography on silica gel is the definitive final step.[5]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-iodobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final amide product and HCl.[3][7]
Q2: Can I use 3-iodobenzoic acid directly instead of the acyl chloride?
A: Yes, but this requires a different set of reagents and constitutes a peptide coupling reaction, not a Schotten-Baumann reaction. You would need to activate the carboxylic acid in situ using a coupling agent (e.g., HATU, HOBt/EDC, or DCC) in the presence of an organic base.[8] This method avoids handling the moisture-sensitive acyl chloride but introduces the cost of coupling agents and can present its own set of challenges, such as epimerization if chiral centers are present.
Q3: My 3-iodobenzoyl chloride appears old or discolored. Is it still usable?
A: Acyl chlorides are highly sensitive to moisture and can decompose over time into the corresponding carboxylic acid. Discoloration or a partially solidified appearance suggests hydrolysis has occurred. Using degraded acyl chloride will result in a lower yield. For best results, use freshly prepared or recently purchased 3-iodobenzoyl chloride. If necessary, it can be synthesized from 3-iodobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8]
Experimental Protocols and Data
Illustrative Data: Effect of Conditions on Yield
The following table summarizes expected trends in reaction yield based on common experimental variables for a typical Schotten-Baumann acylation. Actual yields will vary based on specific substrate purity, scale, and execution.
| Entry | Base (Equivalents) | Solvent System | Temperature | Expected Yield Trend | Primary Considerations |
| 1 | Triethylamine (1.2) | Anhydrous DCM | 0 °C to RT | Good to Excellent | Requires strictly anhydrous conditions to prevent hydrolysis. |
| 2 | Pyridine (solvent) | Pyridine | 0 °C to RT | Good | Pyridine acts as both base and solvent; can be difficult to remove. |
| 3 | NaOH (2.0) | DCM / Water | RT | Moderate to Good | Biphasic reaction; vigorous stirring is essential for good yield.[2] |
| 4 | K₂CO₃ (2.0) | Acetonitrile | Reflux | Moderate | Less hydrolytically sensitive but may require heat; risk of side reactions. |
| 5 | None | DCM | RT | Very Low to None | No base to neutralize generated HCl, leading to amine protonation.[2] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Schotten-Baumann reaction.
Materials:
-
Piperidin-4-one hydrochloride (1.0 eq)
-
3-Iodobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add piperidin-4-one hydrochloride (1.0 eq) and anhydrous DCM.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes. The first equivalent of TEA neutralizes the HCl salt, while the second acts as the scavenger base for the reaction.
-
In a separate flask, dissolve 3-iodobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM.
-
Add the 3-iodobenzoyl chloride solution dropwise to the cold piperidin-4-one mixture over 20-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, brine.[5]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. zzylchem.com [zzylchem.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Crystallization of 1-(3-Iodobenzoyl)piperidin-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the crystallization of 1-(3-Iodobenzoyl)piperidin-4-one. The information is compiled from general crystallization principles and data from related piperidin-4-one derivatives due to the limited availability of specific public data for this compound.
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals. What are the most common reasons for crystallization failure?
A1: The most common reasons for crystallization failure include:
-
Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good (compound remains fully dissolved) or too poor (compound precipitates as an amorphous solid).
-
Supersaturation Issues: The solution may not be sufficiently supersaturated, or the rate of cooling is too rapid, leading to the formation of oil or an amorphous solid instead of crystals.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Low Compound Concentration: If the concentration of the compound in the solution is too low, it may not reach the level of supersaturation needed for crystallization.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the temperature of the solution. To address this:
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer.
-
Use a Seed Crystal: If you have a small amount of crystalline material, adding it to the supersaturated solution can induce crystallization.
-
Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[1]
-
Try a Different Solvent System: Experiment with solvents in which the compound has lower solubility at room temperature.
Q3: The yield of my crystals is very low. How can I improve it?
A3: A low crystal yield can be due to several factors.[1] To improve your yield:
-
Optimize Solvent Volume: Using too much solvent is a common cause of low yield, as a significant amount of the compound may remain in the mother liquor.[1] Try to use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cool the Solution to a Lower Temperature: Ensure the crystallization process is allowed to complete by cooling the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration, provided the solvent doesn't freeze.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization to recover more of your compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Solution is not supersaturated.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal.- Try a different solvent or solvent mixture. |
| Compound precipitates as an amorphous powder | - Cooling rate is too fast.- Solvent is too "poor" for the compound. | - Slow down the cooling process.- Try a solvent system where the compound has slightly higher solubility.[1] |
| Compound "oils out" | - Solution is too concentrated.- Cooling rate is too fast.- Melting point of the compound is low. | - Add a small amount of additional solvent to the heated solution.- Allow the solution to cool more slowly.- Consider using a co-solvent to lower the freezing point of the solvent system. |
| Crystals are very small or needle-like | - Rapid nucleation and crystal growth. | - Slow down the cooling rate.- Use a solvent in which the compound has moderate, rather than low, solubility. |
| Crystals are discolored or impure | - Presence of impurities in the starting material. | - Perform a preliminary purification step (e.g., column chromatography).- Recrystallize the material a second time. |
Experimental Protocols
General Protocol for Crystallization of this compound
Note: This is a general guideline and may require optimization.
-
Solvent Screening: Start by testing the solubility of a small amount of your compound in various solvents at room temperature and with heating. Common solvents for piperidin-4-one derivatives include ethanol, methanol, dichloromethane/methanol mixtures, and benzene-petroleum ether.[2]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude this compound until it is fully dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator (4°C) or freezer (-20°C).
-
Crystal Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for crystallization experiments.
References
Technical Support Center: Optimizing Coupling Reactions for 3-Iodobenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the coupling reactions of 3-iodobenzoyl chloride.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, success often depends on carefully optimizing reaction conditions. Below are troubleshooting guides for common coupling reactions involving 3-iodobenzoyl chloride.
A general workflow for troubleshooting these reactions can be visualized as a logical progression from identifying the problem to implementing a solution.
Caption: A flowchart for troubleshooting common issues in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. For 3-iodobenzoyl chloride, this is a powerful method to introduce new aryl or vinyl groups.
Frequently Asked Questions (FAQs)
-
Q: My Suzuki coupling reaction has a very low yield. What are the common causes? A: Low yields in Suzuki couplings can stem from several factors[1]:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting materials or by oxygen. Ensure your 3-iodobenzoyl chloride and boronic acid are pure and thoroughly degas the reaction mixture.[1]
-
Incorrect Base: The strength and solubility of the base are critical. Common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective, but the optimal choice can be substrate-dependent.[1][3]
-
Insufficient Catalyst Loading: Especially with challenging substrates, increasing the catalyst loading might improve the yield.[1]
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. This can sometimes be mitigated by using less harsh conditions or a more stable boronate ester (e.g., a pinacol ester).[4]
-
-
Q: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this? A: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[4] Ensure your reaction setup is strictly anaerobic. Thoroughly degassing the solvent and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial. Using bulky phosphine ligands can also help suppress homocoupling.[4]
-
Q: Can I use 3-iodobenzoyl chloride directly in a Suzuki reaction without protecting the acyl chloride? A: It is highly challenging. The acyl chloride is very reactive and will likely react with the basic and nucleophilic components of the Suzuki reaction mixture, leading to decomposition or unwanted side products. It is standard practice to first perform the Suzuki coupling on a related, more stable substrate (like 3-iodobenzoic acid or its ester) and then convert the product to the acyl chloride in a subsequent step.
Table 1: Example Suzuki Coupling Conditions for Aryl Iodides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 |
| Ligand | (none) | (none) | XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
| Temperature | 80-100 °C | 100 °C | 80 °C |
| Reference | General Knowledge | [3] | [5][6] |
Experimental Protocol: General Suzuki Coupling
This is a generalized protocol and should be optimized for your specific substrates.
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add degassed solvent (e.g., a mixture of toluene and water, 10:1).
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.[7]
-
Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck-Mizoroki Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base.[8][9]
Frequently Asked Questions (FAQs)
-
Q: My Heck reaction is sluggish or stalls completely. What should I try? A: Poor reactivity in a Heck reaction can be addressed by:
-
Ligand Choice: Traditional triphenylphosphine ligands might not always be optimal. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can accelerate the oxidative addition step.[1][2]
-
Base Selection: A hindered amine base (like triethylamine) or an inorganic base (like potassium carbonate) is typically used.[8] The choice can significantly impact the reaction rate.
-
Temperature: Heck reactions often require elevated temperatures (e.g., 100-140 °C).[8][10] If the reaction is slow, cautiously increasing the temperature may help.
-
-
Q: How can I control the stereoselectivity of the product alkene? A: The Heck reaction generally shows a high preference for trans selectivity in the product alkene.[9] This is due to the stereochemistry of the β-hydride elimination step in the catalytic cycle.
Experimental Protocol: General Heck Reaction
-
In a sealed tube or Schlenk flask, combine 3-iodobenzoyl chloride derivative (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., PPh₃, 2-4 mol%).
-
Add the base (e.g., triethylamine, 2.0 equiv.) and a suitable solvent (e.g., DMF or DMA).
-
Seal the vessel and heat to the required temperature (e.g., 120 °C) for 12-48 hours.
-
Monitor the reaction progress by an appropriate analytical method.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product via standard methods like column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[11][12]
Frequently Asked Questions (FAQs)
-
Q: My Sonogashira reaction is not working. What are the key parameters to check? A: The Sonogashira reaction is sensitive to several factors:
-
Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for the traditional Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate.[13]
-
Inert Atmosphere: The catalytic system, particularly the Pd(0) species, is sensitive to air. Reactions must be run under strictly anaerobic conditions.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It acts as both a base and often as the solvent.[14]
-
-
Q: Can I run a copper-free Sonogashira coupling? A: Yes, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[15] These methods often require specific ligands that are both bulky and electron-rich to facilitate the catalytic cycle without copper.[12]
Table 2: Typical Conditions for Sonogashira Coupling
| Parameter | Copper-Catalyzed | Copper-Free |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd₂(dba)₃ |
| Co-catalyst | CuI (1-5 mol%) | None |
| Ligand | PPh₃ | Bulky phosphine (e.g., P(t-Bu)₃) |
| Base | Triethylamine | Cs₂CO₃ |
| Solvent | THF or Amine | Dioxane |
| Temperature | Room Temp to 60 °C | Room Temp to 80 °C |
| Reference | [11][12] | [12][14] |
Experimental Protocol: General Sonogashira Coupling
-
To a Schlenk flask under an argon atmosphere, add the 3-iodobenzoyl chloride derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).
-
Add degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the resulting product by column chromatography.
Section 2: Amide Coupling (Amidation)
As an acyl chloride, 3-iodobenzoyl chloride readily reacts with primary and secondary amines to form amides. This is often a rapid and high-yielding transformation.[16][17]
Frequently Asked Questions (FAQs)
-
Q: My amidation reaction is messy and gives multiple products. What's happening? A: 3-Iodobenzoyl chloride is highly reactive. The reaction with an amine is very fast and exothermic.
-
Stoichiometry: The reaction produces HCl as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic.[18] Therefore, you must use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl.[16]
-
Temperature Control: For very reactive amines, the reaction should be cooled to 0 °C before adding the acyl chloride to control the reaction rate and prevent side reactions.[19]
-
-
Q: What is the best solvent for amide coupling with an acyl chloride? A: Aprotic solvents that do not react with the acyl chloride are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[16][20] In some cases, a two-phase system using an aqueous base (Schotten-Baumann conditions) can be effective.[16][21]
The general mechanism for this reaction is a nucleophilic addition-elimination.
Caption: A simplified workflow diagram for the synthesis of amides from 3-iodobenzoyl chloride.
Experimental Protocol: General Amide Coupling
-
Dissolve the primary or secondary amine (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.1 equiv.) in a suitable aprotic solvent (e.g., DCM) in a round-bottom flask.[19]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-iodobenzoyl chloride (1.0 equiv.) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[19]
-
Monitor the reaction by TLC until the acyl chloride is consumed.
-
Quench the reaction by adding water.[19]
-
Separate the organic layer. Wash with dilute HCl (to remove excess amine and base), then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. google.com [google.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
stability issues and degradation of 1-(3-Iodobenzoyl)piperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(3-Iodobenzoyl)piperidin-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
Issue 1: Loss of potency or unexpected results in biological assays over time.
-
Question: My sample of this compound has been stored for a while, and I am observing decreased activity in my experiments. What could be the cause?
-
Answer: The observed loss of potency is likely due to the chemical degradation of the compound. This compound is susceptible to several degradation pathways, including hydrolysis of the amide bond, photodecomposition, and oxidation of the piperidine ring. It is crucial to assess the purity of your sample before use, especially if it has been stored for an extended period or under suboptimal conditions.
Issue 2: Appearance of new, unknown peaks in HPLC analysis of the sample.
-
Question: I am analyzing my sample of this compound by HPLC and see additional peaks that were not present in the initial analysis. What are these new peaks?
-
Answer: The new peaks likely correspond to degradation products. The primary degradation products to expect are 3-iodobenzoic acid and piperidin-4-one, resulting from the hydrolysis of the amide bond. Other possibilities include de-iodinated products if the compound has been exposed to light, or various oxidation products of the piperidine ring. To identify these impurities, it is recommended to use a mass spectrometer (LC-MS) in conjunction with your HPLC.
Issue 3: Discoloration of the solid compound or solution upon storage.
-
Question: My solid sample of this compound has developed a yellowish or brownish tint. Is it still usable?
-
Answer: Discoloration is a visual indicator of chemical degradation. This is often associated with photodecomposition, where exposure to light can cause the cleavage of the carbon-iodine bond, potentially leading to the formation of colored impurities. It is strongly advised to re-analyze the purity of the discolored sample before use. To prevent this, always store the compound in an amber vial or protected from light.
Issue 4: Inconsistent results between different batches of the compound.
-
Question: I am getting different results in my assays using different batches of this compound, even though they are from the same supplier. What could be the reason?
-
Answer: Batch-to-batch variability can arise from differences in the initial purity or from degradation that has occurred at different rates due to variations in storage and handling. It is good practice to qualify each new batch by analytical methods such as HPLC or NMR to confirm its identity and purity before use in critical experiments.
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q1: What are the recommended storage conditions for this compound?
-
A1: To minimize degradation, the compound should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
-
Q2: How stable is this compound in solution?
-
A2: The stability in solution is highly dependent on the solvent, pH, and light exposure. In aqueous solutions, especially at acidic or basic pH, hydrolysis of the amide bond can be significant. It is advisable to prepare fresh solutions for experiments and to minimize their exposure to light. If solutions need to be stored, they should be kept at low temperatures and protected from light.
-
Degradation Pathways
-
Q3: What are the main degradation pathways for this compound?
-
A3: The three primary degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to form 3-iodobenzoic acid and piperidin-4-one. This can be catalyzed by acid or base.
-
Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to UV or visible light, which can lead to de-iodination and the formation of other related substances.
-
Oxidation: The piperidine ring can be oxidized, particularly at the carbon atoms adjacent to the nitrogen, which may lead to the formation of N-oxides or other oxidative degradation products.
-
-
-
Q4: Can the piperidone ketone group degrade?
-
A4: While the ketone group is generally stable, it can undergo reactions under certain conditions, such as reduction if reducing agents are present. However, under typical storage and experimental conditions, the primary points of instability are the amide bond and the C-I bond.
-
Analytical Testing
-
Q5: How can I check the purity of my this compound sample?
-
A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for routine purity checks. For more detailed analysis and identification of potential impurities, coupling HPLC with mass spectrometry (LC-MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify major degradation products.
-
-
Q6: What are the expected degradation products I should look for?
-
A6: The primary expected degradation products are:
-
3-Iodobenzoic acid
-
Piperidin-4-one
-
Benzoyl-piperidin-4-one (from de-iodination)
-
Various oxidized forms of the parent compound.
-
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydrolysis | 3-Iodobenzoic acid | C₇H₅IO₂ | 248.02 |
| Piperidin-4-one | C₅H₉NO | 99.13 | |
| Photodegradation | 1-Benzoylpiperidin-4-one | C₁₂H₁₃NO₂ | 203.24 |
| Benzoic acid (if hydrolysis also occurs) | C₇H₆O₂ | 122.12 | |
| Oxidation | This compound N-oxide | C₁₂H₁₂INO₃ | 345.13 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate at 60°C for 24 hours and analyze at time points as described above.
-
Protocol 2: Forced Photodegradation Study
-
Sample Preparation: Prepare a solution of the compound at 1 mg/mL in a transparent vial. Prepare a control sample in an amber vial wrapped in aluminum foil.
-
Light Exposure: Expose the transparent vial to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[1][2]
-
Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC to determine the extent of degradation.
Protocol 3: Forced Oxidative Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound.
-
Oxidative Stress: Add a solution of 3% hydrogen peroxide to the compound solution.
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.
-
Analysis: At various time points, take an aliquot and quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution). Analyze the sample by HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). A suggested starting gradient could be 10-90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Purification of 1-(3-Iodobenzoyl)piperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Iodobenzoyl)piperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
The synthesis of this compound typically involves the acylation of piperidin-4-one with 3-iodobenzoyl chloride in the presence of a base. Potential impurities include:
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Unreacted starting materials:
-
Piperidin-4-one (or its salt)
-
3-Iodobenzoyl chloride
-
-
By-products:
-
3-Iodobenzoic acid (from hydrolysis of 3-iodobenzoyl chloride)
-
Salts of the base used (e.g., triethylamine hydrochloride)
-
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: Which purification techniques are most effective for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities when the crude product is relatively pure.
-
Column chromatography is more suitable for separating the desired product from significant quantities of impurities with different polarities.
Q3: How can I monitor the purity of my fractions during purification?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the purity of your product. By spotting the crude mixture, purified product, and fractions from column chromatography on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable eluent for TLC would be a mixture of ethyl acetate and hexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Add a more polar co-solvent dropwise until the product dissolves. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the product is very soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try adding a less polar co-solvent to decrease the solubility of the product. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | The crude product may require pre-treatment with activated charcoal before recrystallization or purification by column chromatography first. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Adjust the polarity of the eluent. For N-aroyl piperidin-4-ones, a mixture of ethyl acetate and hexane is a good starting point. Vary the ratio to achieve a good separation of your target compound from impurities. |
| The compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The compound runs with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). |
| Streaking or tailing of the spot on TLC/column. | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded. | Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the sample is not too concentrated when loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water, or ethyl acetate and hexane is often suitable for N-aroyl piperidin-4-ones.
-
Dissolution: In a flask, add the minimum amount of the hot, more polar solvent (e.g., ethanol or ethyl acetate) to dissolve the crude this compound.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Slowly add the less polar solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:4 or 1:2 v/v). The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A similar purification for N-(4-Iodobenzoyl)piperidine utilized a gradient of ethyl acetate in hexane.[1]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Overview of the two main purification pathways for this compound.
References
Technical Support Center: Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one, with a focus on the selection of alternative solvents.
Troubleshooting Guides and FAQs
Q1: My reaction yield is low when using a standard solvent like Dichloromethane (DCM). What are some potential alternative solvents to improve the yield of this compound?
A1: Low yields in the acylation of piperidin-4-one can often be attributed to suboptimal solvent choice, which can affect reactant solubility, reaction temperature, and side-product formation. While Dichloromethane (DCM) is common, several alternatives can be considered:
-
Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) can be excellent alternatives. DMF's high boiling point allows for a wider range of reaction temperatures, and it is effective at solubilizing both the piperidin-4-one salt and the acyl chloride.
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Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are viable options.[1] They are good at dissolving the reactants and are relatively easy to remove post-reaction.
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Biphasic Systems (Schotten-Baumann conditions): A two-phase system consisting of water and an organic solvent (e.g., diethyl ether or DCM) is a classic and effective method for acylation.[2][3] The inorganic base (like NaOH or NaHCO3) resides in the aqueous phase, neutralizing the HCl byproduct, while the reactants and product remain in the organic phase.[1][2][3]
-
"Green" Solvents: More environmentally friendly solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate have shown promise in amide coupling reactions and can be suitable replacements for chlorinated solvents.
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Solvent-Free Conditions: In some cases, particularly with microwave-assisted synthesis, the reaction can be performed neat (without a solvent), which can lead to faster reaction times and simplified work-up.
Q2: I am observing the formation of significant side products. How can my choice of solvent and base help in minimizing these?
A2: Side product formation is a common issue. The primary side reaction is often the hydrolysis of the 3-iodobenzoyl chloride. Your choice of solvent and base is critical in mitigating this:
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Anhydrous Conditions: When not using a biphasic water system, ensure your organic solvent and glassware are scrupulously dry. Any moisture can lead to the hydrolysis of the acyl chloride.
-
Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is often used in anhydrous organic solvents. Triethylamine can sometimes be used in excess to also function as the solvent. These bases are effective at scavenging the HCl produced during the reaction without competing with the piperidin-4-one as a nucleophile.
-
Schotten-Baumann Conditions: The use of a biphasic system with an inorganic base like sodium hydroxide or sodium carbonate is highly effective at preventing acyl chloride hydrolysis by keeping the bulk of the water separate from the organic-soluble acyl chloride, while efficiently neutralizing the generated acid.[1][2]
Q3: The reaction is proceeding very slowly. What adjustments can I make to the solvent and reaction conditions to increase the reaction rate?
A3: Reaction kinetics are heavily influenced by temperature and the concentration of reactants.
-
Higher Boiling Point Solvents: Switching from a low-boiling solvent like DCM (b.p. ~40 °C) to a higher-boiling one like 1,2-dichloroethane (b.p. ~83 °C), DMF (b.p. ~153 °C), or toluene (b.p. ~111 °C) allows you to run the reaction at a higher temperature, which generally increases the reaction rate.
-
Concentration: Ensure your reactants are sufficiently concentrated in the chosen solvent. Very dilute conditions can lead to slow reaction times.
-
Catalysis: While not strictly a solvent issue, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) in small amounts can significantly accelerate the acylation reaction.
Q4: I am having difficulty with the work-up and purification. Can the solvent choice simplify this process?
A4: Absolutely. The properties of the solvent used will directly impact the ease of work-up and product isolation.
-
Low-Boiling Solvents: Solvents with lower boiling points, such as diethyl ether, DCM, and ethyl acetate, are easier and faster to remove under reduced pressure.
-
Water-Immiscible Solvents: Using a water-immiscible solvent is advantageous for reactions requiring an aqueous work-up to remove the base and any salts. This allows for simple liquid-liquid extraction.
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Avoiding High-Boiling Polar Solvents: While effective for the reaction, high-boiling polar solvents like DMF can be difficult to remove completely and may require extensive washing during work-up.
Data Presentation: Comparison of Potential Solvents
The following table summarizes the potential alternative solvents for the synthesis of this compound, based on general principles of N-acylation and published protocols for similar compounds. Please note that optimal conditions and yields will need to be determined empirically for this specific synthesis.
| Solvent System | Typical Base | Temperature Range (°C) | Potential Advantages | Potential Disadvantages |
| Dichloromethane (DCM) | Triethylamine, Pyridine | 0 - 40 | Good solubility for many organics, easy to remove. | Chlorinated solvent, relatively low boiling point limits reaction temperature. |
| 1,2-Dichloroethane | Triethylamine, Pyridine | 25 - 83 | Higher reaction temperatures possible compared to DCM. | Chlorinated solvent, more difficult to remove than DCM. |
| N,N-Dimethylformamide (DMF) | Triethylamine, K₂CO₃ | 25 - 150 | Excellent solubilizing power, wide temperature range. | High boiling point makes it difficult to remove, potential for side reactions at high temperatures. |
| Tetrahydrofuran (THF) | Triethylamine, NaHCO₃ | 0 - 66 | Good general-purpose solvent, easy to remove. | Can form peroxides, lower boiling point. |
| Water/Organic (Schotten-Baumann) | NaOH, NaHCO₃, K₂CO₃ | 0 - 25 | Efficiently neutralizes HCl, can be high yielding.[2][3] | Risk of acyl chloride hydrolysis if mixing is poor, can form emulsions. |
| Triethylamine (as solvent) | Triethylamine | 0 - 89 | Acts as both solvent and base, simplifying reagents. | Can be difficult to remove completely, strong odor. |
| Solvent-Free (Microwave) | Basic Alumina | High (Microwave) | Very fast reaction times, no solvent waste. | Requires specialized equipment, potential for charring. |
Experimental Protocols
General Protocol for N-Acylation using an Organic Solvent and Base:
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To a solution of piperidin-4-one (or its hydrochloride salt) in the chosen anhydrous organic solvent (e.g., DCM, THF, or DMF), add a suitable base (e.g., 1.1 to 2.2 equivalents of triethylamine). If starting from the hydrochloride salt, use at least 2 equivalents of the base.
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Cool the mixture in an ice bath (0 °C).
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Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled mixture with stirring.
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Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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If using a water-immiscible solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
General Protocol for Schotten-Baumann Conditions:
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Dissolve piperidin-4-one hydrochloride in water and add a solution of sodium hydroxide or sodium carbonate to make the solution basic.
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Add a water-immiscible organic solvent (e.g., diethyl ether or DCM).
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Cool the biphasic mixture to 0 °C with vigorous stirring.
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Slowly add 3-iodobenzoyl chloride to the mixture.
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Continue stirring vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Purify the residue as needed.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Piperidinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperidinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude piperidinone derivative samples?
A1: Impurities are typically related to the synthetic route used. Common impurities may include:
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Unreacted Starting Materials: The original aldehydes, ketones, amines, or other reagents used in the synthesis.
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Side-Reaction Products: Products from competing reactions, such as aldol condensation by-products, which can result in a complex mixture[1]. In reactions sensitive to water, by-products with alcohol residues may form[2].
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Reagents and Catalysts: Acids, bases, or metal catalysts used during the synthesis.
-
Solvents: Residual solvents from the reaction or initial extraction steps.
-
Over-reduced Species: In cases where a pyridone is reduced to a piperidone, catalytic hydrogenation can sometimes lead to over-reduction of other functional groups[3].
Q2: My piperidinone derivative is a free base and shows poor peak shape (tailing) during silica gel chromatography. Why is this happening and how can I fix it?
A2: Piperidinone derivatives are basic compounds due to the nitrogen atom in the ring[]. The acidic nature of silica gel can lead to strong interactions with your basic compound, causing it to move slowly and unevenly down the column, resulting in peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase. This neutralizes the acidic sites on the silica, leading to improved peak shape and more consistent elution.
Q3: My supposedly pure piperidinone derivative shows two peaks in the reverse-phase HPLC chromatogram. What could be the cause?
A3: This is a common issue, especially for piperidine derivatives that are free bases or acids. The appearance of two peaks for a single compound can be due to differential ionization or interaction with the stationary phase. Here are some potential causes and solutions:
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On-Column Ionization: The compound may exist in both its ionized and non-ionized forms in the mobile phase, leading to two different retention times.
-
Conformational Isomers: Some piperidinone derivatives can exist as stable conformational isomers (e.g., chair and boat forms), which may be separable under certain HPLC conditions[5].
-
Troubleshooting Steps: Consider adjusting the mobile phase pH with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the compound is fully protonated, or adding a buffer to maintain a consistent pH. This often helps to coalesce the two peaks into a single, sharp peak[6].
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for purifying solid piperidinone derivatives, and many have been successfully purified using this method[7].
Q1: How do I select an appropriate solvent for recrystallization?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For piperidinone derivatives, a range of solvents has proven effective. A summary of commonly used solvents is presented below.
Table 1: Common Recrystallization Solvents for Piperidinone Derivatives
| Solvent / Solvent System | Type of Piperidinone Derivative | Reference |
|---|---|---|
| Ethanol | 2,6-disubstituted piperidin-4-ones, semicarbazones, oxime esters | [5] |
| Methanol | N-Benzyl piperidin-4-one oxime derivatives | [5] |
| Acetonitrile | 2,6-disubstituted piperidin-4-ones | [5] |
| Dichloromethane/Methanol (1:1, v/v) | N-substituted piperidin-4-ones | [5] |
| Ethanol/Ethyl Acetate Mixture | 2,6-diaryl-3-(4-arylthio)piperidin-4-ones | [5] |
| Benzene/Petroleum Ether Mixture | N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | [5] |
| Water | Sufentanil HCl (a piperidine derivative) |[8] |
Q2: My compound has oiled out instead of forming crystals. What should I do?
A2: Oiling out occurs when the compound comes out of solution above its melting point. To fix this, try the following:
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Re-heat the solution to re-dissolve the oil.
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Add a small amount of additional solvent.
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Allow the solution to cool more slowly to give crystals time to form.
-
If the problem persists, try a solvent with a lower boiling point.
Q3: The recovered crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Q1: What are some standard starting conditions for reverse-phase HPLC analysis of piperidinone derivatives?
A1: A good starting point for method development is a C18 column with a gradient elution. A patent for the preparation of sufentanil, a complex piperidine derivative, provides a robust isocratic method that can be adapted.
Table 2: Example HPLC Conditions for a Piperidinone Derivative
| Parameter | Condition |
|---|---|
| Column | Hypersil ODS (C18), 4.6 mm x 25 cm, 5 µm |
| Mobile Phase | 450:310:240 Methanol : 0.01M Ammonium Acetate : Acetonitrile |
| pH Adjustment | Adjust to pH 7.2 with glacial acetic acid |
| Flow Rate | 2.0 mL/minute |
| Detection | UV at 220 nm |
| Run Type | Isocratic |
Reference:[8]
Q2: How can I troubleshoot the "two peaks for one compound" issue in my HPLC analysis?
A2: This problem often requires method optimization to ensure a single, consistent form of the analyte is present on the column. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for dual peak issue in HPLC.
Key Experimental Protocols
Protocol 1: General Recrystallization of a Piperidinone Derivative
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Solvent Selection: Choose an appropriate solvent where the crude product has high solubility when hot and low solubility when cold (see Table 1).
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Dissolution: Place the crude piperidinone derivative in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the compound completely at its boiling point. Use a stirring hot plate and add the solvent in small portions.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then re-heat to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Column Packing: Pour the slurry into a glass column, allowing the solvent to drain until it is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
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Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your compound.
-
Pro-Tip: If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified piperidinone derivative.
General Purification Workflow
The choice of purification method depends on the physical state of the crude product and the nature of the impurities. The following diagram illustrates a general decision-making workflow.
Caption: General workflow for purifying piperidinone derivatives.
References
- 1. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Piperidone synthesis [organic-chemistry.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
preventing side reactions in the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the N-acylation of piperidin-4-one with 3-iodobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.
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Side Reactions: The starting materials or product may be participating in side reactions, primarily the self-condensation of piperidin-4-one under basic conditions.
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Poor Quality Reagents: The 3-iodobenzoyl chloride may have hydrolyzed due to moisture, or the piperidin-4-one reagent may be impure. Piperidin-4-one is often supplied as a hydrochloride salt, which is more stable.[1]
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Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper pH adjustment and use of appropriate solvents.
Q3: I am observing an unexpected, high-molecular-weight impurity in my crude product. What could it be?
A common side reaction is the base-catalyzed self-condensation of piperidin-4-one, which has an enolizable ketone.[2][3] This aldol-type reaction leads to the formation of dimeric or oligomeric byproducts, which would have a higher molecular weight than the desired product.
Q4: How can I minimize the self-condensation of piperidin-4-one?
To minimize this side reaction, consider the following strategies:
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Choice of Base: Use a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger bases like hydroxides.
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Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the rate of the condensation reaction.[4]
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Order of Addition: Add the 3-iodobenzoyl chloride to a mixture of piperidin-4-one and the base. This ensures the acylating agent is present to react with the piperidin-4-one as soon as it is deprotonated, minimizing its opportunity to self-condense. A slow, portion-wise addition of the acyl chloride is recommended.[4]
Q5: What is the best way to purify the final product?
The most effective method for purifying this compound is typically flash column chromatography on silica gel.[4] A solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.[5]
Troubleshooting Guide
This table outlines common problems, their potential causes, and recommended solutions to prevent side reactions and improve the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Product Yield | Self-condensation of piperidin-4-one | Maintain reaction temperature at 0 °C. Use a hindered base like triethylamine. Add 3-iodobenzoyl chloride slowly to the mixture of piperidin-4-one and base. | Reduced formation of high-molecular-weight byproducts and increased yield of the desired product. |
| Hydrolysis of 3-iodobenzoyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the acyl chloride is fresh or has been stored properly. | Increased availability of the active acylating agent, leading to higher conversion. | |
| Incomplete reaction | Increase reaction time or allow the reaction to warm to room temperature after the initial addition at 0 °C. Monitor reaction progress by TLC or LC-MS. | Drive the reaction to completion for a higher yield. | |
| Presence of Multiple Spots on TLC (Crude) | Formation of dimeric/polymeric byproducts | See solutions for "Self-condensation of piperidin-4-one". | A cleaner reaction profile with the product as the major spot. |
| Unreacted starting materials | Ensure a slight excess (1.05-1.1 equivalents) of 3-iodobenzoyl chloride is used. Check the purity of the piperidin-4-one starting material. | Complete consumption of the limiting reagent (piperidin-4-one). | |
| Difficulty in Product Isolation | Product is water-soluble | During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product before extraction with an organic solvent. | Improved extraction efficiency and recovery of the product from the aqueous phase. |
| Emulsion formation during extraction | Add a small amount of brine or filter the mixture through a pad of celite. | Clear separation of aqueous and organic layers. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the acylation of piperidine.[4]
Materials:
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3-Iodobenzoyl chloride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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2N Hydrochloric Acid
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8% Aqueous Sodium Bicarbonate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (1.0 eq) and anhydrous DCM.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes. This will neutralize the hydrochloride and the HCl produced during the reaction.
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In a separate flask, dissolve 3-iodobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
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Add the 3-iodobenzoyl chloride solution dropwise to the cold piperidin-4-one mixture over 30 minutes.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the mixture into 2N aqueous hydrochloric acid and extract with DCM.
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Combine the organic extracts and wash successively with water, 8% aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Pathway and Troubleshooting Diagrams
The following diagrams, generated using DOT language, illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound.
Caption: Potential self-condensation side reaction of piperidin-4-one.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
Spectroscopic Comparison: 1-(3-Iodobenzoyl)piperidin-4-one and its Non-iodinated Analog
The following sections provide a comprehensive summary of the NMR data for 1-Benzoylpiperidin-4-one, a detailed experimental protocol for acquiring such data, and visualizations of the chemical structures to facilitate understanding of the spectral assignments.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR spectral data for 1-Benzoylpiperidin-4-one are summarized in the tables below. These values provide a baseline for predicting the spectrum of 1-(3-Iodobenzoyl)piperidin-4-one. For the iodo-substituted compound, one would anticipate notable downfield shifts for the aromatic protons and carbons, particularly for those in close proximity to the iodine atom, due to its electron-withdrawing and anisotropic effects.
Table 1: ¹H NMR Data for 1-Benzoylpiperidin-4-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.90 | t, J = 6.0 Hz | 2H | Piperidine H-2e, H-6e |
| ~3.55 | t, J = 6.0 Hz | 2H | Piperidine H-2a, H-6a |
| ~2.60 | t, J = 6.0 Hz | 2H | Piperidine H-3e, H-5e |
| ~2.45 | t, J = 6.0 Hz | 2H | Piperidine H-3a, H-5a |
Table 2: ¹³C NMR Data for 1-Benzoylpiperidin-4-one
| Chemical Shift (δ) ppm | Assignment |
| ~208.0 | C=O (Piperidin-4-one) |
| ~170.0 | C=O (Benzoyl) |
| ~136.0 | Aromatic C (Quaternary) |
| ~129.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~45.0 | Piperidine C-2, C-6 |
| ~41.0 | Piperidine C-3, C-5 |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of NMR spectra for piperidin-4-one derivatives.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBFO probe
-
Software: TopSpin 3.5 (or equivalent)
Sample Preparation:
-
Approximately 10-20 mg of the analyte (e.g., 1-Benzoylpiperidin-4-one) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
The sample was vortexed to ensure homogeneity.
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20.5 ppm
-
Transmitter Frequency Offset: 6.0 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Transmitter Frequency Offset: 100.0 ppm
Data Processing:
-
The acquired Free Induction Decays (FIDs) were Fourier transformed.
-
Phase and baseline corrections were applied.
-
Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
Structural Visualizations
The following diagrams illustrate the chemical structures of this compound and the comparative compound, 1-Benzoylpiperidin-4-one.
Caption: Chemical structure of this compound.
Mass Spectrometry Analysis: A Comparative Guide to 1-(3-Iodobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive comparison of the mass spectrometry analysis of 1-(3-Iodobenzoyl)piperidin-4-one and its non-iodinated analog, 1-benzoylpiperidin-4-one. Due to the absence of direct experimental data for the iodinated compound, this guide leverages established fragmentation patterns of similar molecules to forecast its behavior under mass spectrometric analysis and to highlight the analytical distinctions arising from the presence of the iodine atom.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways. The electron ionization (EI) mass spectrum of its non-iodinated counterpart, 1-benzoylpiperidine, prominently features fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation), arising from the cleavage of the amide bond. The presence of an iodine atom in this compound is expected to introduce unique fragmentation patterns. A notable feature in the mass spectra of halogenated compounds is the presence of isotopic peaks. For instance, compounds with one bromine atom exhibit two molecular ion peaks of nearly equal intensity separated by 2 m/z units, while those with one chlorine atom show a 3:1 ratio for the M+ and M+2 peaks.[1][2]
Based on the analysis of related halogenated benzanilides, the loss of the halogen atom can be a significant fragmentation pathway.[3] The relative intensity of the [M-X]⁺ peak (where X is a halogen) has been observed to increase with the polarizability of the halogen, suggesting that the loss of iodine would be a prominent feature in the mass spectrum of this compound.
A comparison of the predicted key fragments for this compound and the known fragments for a similar non-iodinated analog, 1-benzyl-4-piperidone[4][5], is presented below.
| Feature | This compound (Predicted) | 1-Benzyl-4-piperidone (Alternative Analog) |
| Molecular Formula | C₁₂H₁₂INO₂ | C₁₂H₁₅NO |
| Molecular Weight | 315.13 g/mol | 189.25 g/mol |
| Molecular Ion (M⁺) | m/z 315 | m/z 189 |
| Key Fragments (m/z) | 231 (3-Iodobenzoyl cation) | 91 (Tropylium cation) |
| 188 (M - I) | 120, 146 | |
| 104 (Benzoyl cation after loss of I) | ||
| 99 (Piperidin-4-one cation) |
Experimental Protocols
A standard approach for the mass spectrometry analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If necessary, derivatization can be performed to improve volatility and thermal stability, although this is generally not required for this class of compounds.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-500
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms for similar compounds.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST) for tentative identification, although a novel compound like this is unlikely to be present.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]
A Comparative Guide to 1-(3-Iodobenzoyl)piperidin-4-one and Other Halo-Benzoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(3-Iodobenzoyl)piperidin-4-one and its corresponding fluoro, chloro, and bromo-benzoyl derivatives. The N-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The nature and position of substituents on the benzoyl ring can significantly influence the pharmacological profile of these molecules. This document summarizes the available data on these specific halo-benzoyl derivatives, outlines key experimental protocols for their synthesis and evaluation, and presents this information in a clear, comparative format to aid in research and development efforts.
Chemical Structures and Properties
The compounds under comparison share the same 1-benzoylpiperidin-4-one core, differing only in the halogen substituent at the meta-position of the benzoyl ring. This systematic variation allows for a focused investigation of the structure-activity relationship (SAR) concerning the halogen atom.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(3-Fluorobenzoyl)piperidin-4-one | C₁₂H₁₂FNO₂ | 221.23 | |
| 1-(3-Chlorobenzoyl)piperidin-4-one | C₁₂H₁₂ClNO₂ | 237.68 | |
| 1-(3-Bromobenzoyl)piperidin-4-one | C₁₂H₁₂BrNO₂ | 282.13 | |
| This compound | C₁₂H₁₂INO₂ | 329.13 |
Synthesis of 1-(3-Halobenzoyl)piperidin-4-one Derivatives
The synthesis of these compounds is typically achieved through a straightforward acylation reaction.
Experimental Protocol: General Synthesis
A general procedure for the synthesis of 1-(3-halobenzoyl)piperidin-4-ones involves the reaction of piperidin-4-one hydrochloride with the corresponding 3-halobenzoyl chloride in the presence of a base.
-
Reaction Setup: To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) and a base such as triethylamine (2.2 equivalents) in an inert solvent like dichloromethane (DCM), the respective 3-halobenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 1-(3-halobenzoyl)piperidin-4-one.
Comparative Biological Activity
While direct, head-to-head comparative studies of these specific four compounds are not extensively available in the public domain, structure-activity relationship (SAR) studies on related N-benzoylpiperidine and N-benzylpiperidine derivatives provide valuable insights. Halogen substitution on the aromatic ring is known to influence the affinity and selectivity of these compounds for various biological targets. For instance, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown that 3-substituted halo (Cl, Br, F) compounds generally exhibit higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts.[1]
The following table presents a hypothetical comparison based on general SAR principles observed in related compound series. The data presented below is illustrative and should be confirmed by direct experimental comparison.
| Compound | Potential Target Class | Predicted Affinity Trend | Rationale |
| 1-(3-Fluorobenzoyl)piperidin-4-one | GPCRs, Ion Channels | Moderate to High | The small size and high electronegativity of fluorine can enhance binding through specific polar interactions. |
| 1-(3-Chlorobenzoyl)piperidin-4-one | GPCRs, Ion Channels, Enzymes | High | Chloro-substitution often leads to a favorable balance of lipophilicity and electronic properties, enhancing target engagement.[1] |
| 1-(3-Bromobenzoyl)piperidin-4-one | GPCRs, Ion Channels, Enzymes | High | Similar to chloro-substitution, bromo-substitution can increase affinity, with potential for halogen bonding interactions.[1] |
| This compound | GPCRs, Ion Channels, Enzymes | Highest | The large, polarizable iodine atom can form strong halogen bonds and increase lipophilicity, often leading to enhanced potency. |
Experimental Protocols for Biological Evaluation
To provide a robust comparison of the biological activities of these halo-benzoyl derivatives, a panel of standardized in vitro assays should be employed.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay is crucial for determining the affinity of the compounds for a specific G-protein coupled receptor (GPCR) or ion channel.
Protocol:
-
Preparation: A homogenate of cells or tissues expressing the target receptor is prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound (1-(3-halobenzoyl)piperidin-4-one derivatives).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay is used to determine the potency of the compounds in inhibiting a specific enzyme.
Protocol:
-
Reaction Mixture: The target enzyme is incubated with its substrate in the presence of varying concentrations of the test compounds.
-
Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminescence).
-
Data Analysis: The rate of the enzymatic reaction is plotted against the concentration of the test compound to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Protocol:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway Involvement
Based on the known activities of related N-benzoylpiperidine derivatives, these compounds could potentially modulate signaling pathways associated with GPCRs, such as those involving adenylyl cyclase and cyclic AMP (cAMP).
Conclusion
The 1-(3-halobenzoyl)piperidin-4-one series of compounds represents a valuable tool for probing the structure-activity relationships of N-benzoylpiperidine derivatives. The systematic variation of the halogen at the 3-position allows for a detailed investigation of the effects of electronics and sterics on biological activity. While direct comparative data is limited, the provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to generate the necessary data for a comprehensive comparison. Such studies are essential for the rational design of more potent and selective drug candidates based on this privileged scaffold.
References
Structural Elucidation of 1-(3-Iodobenzoyl)piperidin-4-one: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the structural confirmation of 1-(3-Iodobenzoyl)piperidin-4-one and its close analogue, 1-Benzoylpiperidin-4-one. The objective is to offer a clear, data-driven approach to the structural verification of this class of compounds, which are valuable intermediates in medicinal chemistry.[1] The following sections detail the expected and observed spectral characteristics, supported by experimental data from related compounds, and provide standardized protocols for key analytical techniques.
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted) | 1-Benzoylpiperidin-4-one (Alternative) | Key Differences and Confirming Features |
| ¹H NMR | Aromatic protons (iodobenzoyl group): Multiplets in the range of 7.2-8.0 ppm. The substitution pattern will lead to a distinct splitting pattern. Piperidine protons: Two sets of triplets corresponding to the protons adjacent to the nitrogen and the carbonyl group, likely in the 3.5-4.0 ppm and 2.5-2.8 ppm regions, respectively. | Aromatic protons (benzoyl group): Multiplets around 7.4-7.6 ppm.[2] Piperidine protons: Similar chemical shifts to the target compound, with triplets around 3.8 ppm and 2.6 ppm. | The key distinction will be in the aromatic region. The iodine substitution in the meta position will cause a downfield shift and a more complex splitting pattern for the aromatic protons compared to the unsubstituted benzoyl group. |
| ¹³C NMR | Aromatic carbons: Signals in the 125-140 ppm range, with the carbon bearing the iodine showing a characteristic signal at a lower field (around 90-100 ppm). Carbonyl carbons: Two signals, one for the amide carbonyl (~170 ppm) and one for the ketone carbonyl (~208 ppm). Piperidine carbons: Signals in the 40-50 ppm range. | Aromatic carbons: Signals in the 127-136 ppm range.[2] Carbonyl carbons: Amide carbonyl around 170 ppm and ketone carbonyl around 208 ppm.[2] Piperidine carbons: Signals in the 40-50 ppm range. | The presence of a signal around 90-100 ppm in the ¹³C NMR spectrum is a strong indicator of the C-I bond. The chemical shifts of the other aromatic carbons will also be altered due to the electronic effects of the iodine atom. |
| IR Spectroscopy | C=O stretching (amide): Strong absorption band around 1630-1650 cm⁻¹. C=O stretching (ketone): Strong absorption band around 1710-1730 cm⁻¹. C-N stretching: Absorption in the 1200-1350 cm⁻¹ region. C-I stretching: Weak absorption in the far-IR region, typically around 500-600 cm⁻¹. | C=O stretching (amide): ~1634 cm⁻¹. C=O stretching (ketone): ~1715 cm⁻¹. C-N stretching: Present in the fingerprint region. | The IR spectra of the two compounds are expected to be very similar. The most definitive difference, the C-I stretch, is often weak and falls in a region that can be obscured by other vibrations. The primary utility of IR is to confirm the presence of the two carbonyl functional groups. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 329. A prominent fragment corresponding to the iodobenzoyl cation [I-C₆H₄-CO]⁺ at m/z = 231. Another significant fragment would be the piperidin-4-one cation at m/z = 99. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean molecular ion peak. | Molecular ion peak (M⁺) at m/z = 203.[2] A prominent fragment for the benzoyl cation [C₆H₅-CO]⁺ at m/z = 105.[2] A fragment for the piperidin-4-one cation at m/z = 99. | The most significant difference is the molecular ion peak, which will be 126 mass units higher for the iodinated compound. The presence of a fragment at m/z 231 is a clear indicator of the iodobenzoyl moiety. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for N-acyl-piperidin-4-one derivatives and should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is commonly used for this type of molecule to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualizing the Structural Confirmation Workflow
The logical flow of experiments for the structural confirmation of this compound is depicted in the following diagram.
References
A Comparative Study on the Reactivity of Iodo- vs. Bromo-Benzoyl Piperidinones in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of drug discovery, the choice of starting materials can significantly impact the efficiency and success of a synthetic route. Benzoyl piperidinones are a privileged scaffold in medicinal chemistry, frequently serving as the core of various kinase inhibitors and other therapeutic agents. The functionalization of this scaffold often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of iodo- and bromo-substituted benzoyl piperidinones in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This comparison is supported by established principles of organic chemistry and representative experimental data.
The fundamental difference in reactivity between iodo- and bromo-benzoyl piperidinones stems from the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This lower bond dissociation energy of the C-I bond facilitates the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions, which is often the rate-determining step. Consequently, iodo-substituted substrates are generally more reactive than their bromo-counterparts, leading to faster reaction times and often requiring milder reaction conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, highlighting the differences in reactivity between iodo- and bromo-benzoyl piperidinones. The data is based on typical outcomes reported in the literature for similar aryl halide substrates, as direct comparative studies on identical benzoyl piperidinone substrates are not extensively available.
Table 1: Suzuki-Miyaura Coupling of 4-Halobenzoyl Piperidinones with Phenylboronic Acid
| Halogen | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 2 | ~95% |
| Bromo | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 8 | ~85% |
Table 2: Buchwald-Hartwig Amination of 4-Halobenzoyl Piperidinones with Morpholine
| Halogen | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 80 | 4 | ~90% |
| Bromo | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 100 | 12 | ~80% |
Table 3: Sonogashira Coupling of 4-Halobenzoyl Piperidinones with Phenylacetylene
| Halogen | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 50 | 3 | ~92% |
| Bromo | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 10 | ~78% |
Mandatory Visualization
The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and a simplified representation of a signaling pathway where benzoyl piperidinone derivatives have shown inhibitory activity.
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be adapted and optimized for specific substrates and reaction scales.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iodo- or bromo-benzoyl piperidinone (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of toluene and water, 10:1, 11 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.02 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the iodo- or bromo-benzoyl piperidinone (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-100 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the aminated product.
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the iodo- or bromo-benzoyl piperidinone (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Then, add the terminal alkyne (1.1 mmol) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 50-65 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and filter off the ammonium salt precipitate. Wash the precipitate with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated benzoyl piperidinone.
Conclusion
The choice between an iodo- or bromo-benzoyl piperidinone precursor for palladium-catalyzed cross-coupling reactions involves a trade-off between reactivity and cost/availability. Iodo-derivatives consistently demonstrate higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This is particularly advantageous when dealing with sensitive functional groups or complex molecular architectures. However, bromo-derivatives are generally more cost-effective and readily available. For many applications, the slightly more forcing conditions required for bromo-substrates are acceptable and economically favorable. Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and economic considerations. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific drug development and synthetic chemistry needs.
A Comparative Guide to the Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic methods for the preparation of 1-(3-Iodobenzoyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this compound is crucial for the development of various therapeutic agents. Below, we detail two primary synthetic routes: the acylation of piperidin-4-one with 3-iodobenzoyl chloride and the coupling of 3-iodobenzoic acid with piperidin-4-one using a carbodiimide reagent. This guide offers detailed experimental protocols, a quantitative comparison of the methods, and a visual representation of the synthetic strategies.
Method 1: Acylation with 3-Iodobenzoyl Chloride
This classic method involves the N-acylation of piperidin-4-one using an activated carboxylic acid derivative, 3-iodobenzoyl chloride, under basic conditions. This approach is a variation of the well-known Schotten-Baumann reaction.
Experimental Protocol
To a solution of piperidin-4-one hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, 3-iodobenzoyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization to afford this compound.
Method 2: Carbodiimide-Mediated Coupling with 3-Iodobenzoic Acid
This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), to facilitate the formation of an amide bond between 3-iodobenzoic acid and piperidin-4-one. This approach is widely used in peptide synthesis and is known for its mild reaction conditions.
Experimental Protocol
To a stirred solution of 3-iodobenzoic acid (1 equivalent), piperidin-4-one hydrochloride (1 equivalent), and a coupling agent such as EDC hydrochloride (1.2 equivalents) in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF), a tertiary amine base such as triethylamine or diisopropylethylamine (2.2 equivalents) is added at room temperature. A catalytic amount of a coupling additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can also be included to improve the reaction rate and suppress side reactions. The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC. Once the reaction is complete, the mixture is diluted with an organic solvent and washed with water, dilute acid, and brine. If DCC is used, the resulting dicyclohexylurea byproduct can be removed by filtration. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield this compound.
Quantitative Data Comparison
| Parameter | Method 1: Acyl Chloride | Method 2: Carbodiimide Coupling |
| Starting Materials | Piperidin-4-one, 3-Iodobenzoyl chloride | Piperidin-4-one, 3-Iodobenzoic acid |
| Key Reagents | Triethylamine | EDC or DCC, HOBt/DMAP (optional), Triethylamine |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | High (often >90%) | Good to High (typically 70-90%) |
| Purity of Crude Product | Generally high | May contain urea byproducts |
| Purification Method | Column chromatography or recrystallization | Filtration (for DCC), column chromatography or recrystallization |
| Advantages | Faster reaction time, high yields, readily available starting materials. | Milder reaction conditions, avoids the use of moisture-sensitive acyl chlorides. |
| Disadvantages | 3-Iodobenzoyl chloride is moisture-sensitive and corrosive. | Longer reaction times, coupling agents can be expensive, formation of urea byproducts that may require removal. |
Logical Workflow of Synthesis Methods
Caption: Comparative workflow for the synthesis of this compound.
Interpreting the Infrared Spectrum of 1-(3-Iodobenzoyl)piperidin-4-one: A Comparative Guide
For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying functional groups within a molecule. This guide offers a detailed interpretation of the expected IR spectrum of 1-(3-Iodobenzoyl)piperidin-4-one, comparing the characteristic absorption frequencies of its constituent functional groups with known literature values.
Predicted IR Absorption Frequencies
The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the IR spectrum. These include a tertiary amide, a cyclic ketone, a substituted aromatic ring, and a carbon-iodine bond. The expected vibrational frequencies for these groups are summarized in the table below.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| Tertiary Amide | C=O Stretch | 1630 - 1680 | Strong | The position is sensitive to the electronic effects of the aromatic ring. |
| Ketone (6-membered ring) | C=O Stretch | ~1715 | Strong | The cyclic nature of the piperidinone ring influences this frequency. |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak | Typically appears as a group of small peaks. |
| C=C Stretch | 1400 - 1600 | Medium to Weak | Multiple bands are expected due to the complex vibrations of the benzene ring. | |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium | Arises from the methylene groups in the piperidine ring. |
| Tertiary Amide | C-N Stretch | 1020 - 1250 | Medium | Can be difficult to assign definitively as it falls in the fingerprint region. |
| Carbon-Iodine Bond | C-I Stretch | < 600 | Medium to Strong | This absorption occurs at a low wavenumber due to the high mass of the iodine atom. |
Comparative Analysis and Experimental Considerations
The IR spectrum of this compound is expected to be dominated by two strong carbonyl (C=O) stretching absorptions. The tertiary amide carbonyl typically absorbs at a lower frequency (around 1630-1680 cm⁻¹) compared to the ketone.[1][2] The six-membered ring ketone is predicted to show a sharp, strong band around 1715 cm⁻¹.[3][4][5] The presence of two distinct and strong peaks in this region would be a key indicator of the compound's structure.
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine ring should appear just below this value.[6][7][8] The aromatic C=C stretching vibrations will likely present as a series of medium to weak bands in the 1400-1600 cm⁻¹ region.[6][9]
The C-N stretching vibration of the tertiary amide is more challenging to identify as it falls within the complex fingerprint region (below 1500 cm⁻¹), which contains many overlapping signals.[9] Similarly, the C-I stretching frequency is expected to be below the typical range of many mid-IR spectrometers, often appearing in the far-IR region.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard and efficient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Spectral Range: Data is typically collected over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
This technique requires minimal sample preparation and is non-destructive, making it ideal for routine analysis and high-throughput screening.
Visualization of Key Vibrational Modes
The following diagram illustrates the primary bond vibrations within this compound and their corresponding regions in the infrared spectrum.
Caption: Key bond vibrations and their expected IR absorption regions.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. specac.com [specac.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Comparative Analysis of the Biological Activity of 1-(3-Iodobenzoyl)piperidin-4-one Analogues
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of a series of 1-(3-Iodobenzoyl)piperidin-4-one analogues, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The analysis focuses on the cytotoxic effects of these compounds against various cancer cell lines, supported by detailed experimental data and methodologies.
Introduction
The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active molecules. The N-benzoyl piperidine framework, in particular, has garnered significant attention for its potential as an anticancer agent. This guide delves into the structure-activity relationship of this compound and its analogues, highlighting how substitutions on the benzoyl ring influence their cytotoxic potency and selectivity against cancer cells. While direct comparative studies on a series of this compound analogues are limited in publicly available literature, this guide synthesizes relevant data from studies on structurally similar N-benzoylpiperidine and piperidin-4-one derivatives to provide a cohesive overview.
Data Presentation
The following table summarizes the cytotoxic activity of various substituted benzoylpiperazine and piperidone analogues against different cancer cell lines. The data is presented as GI₅₀ (Growth Inhibition 50) or CC₅₀ (Cytotoxic Concentration 50) values in micromolar (µM), indicating the concentration of the compound required to inhibit cell growth or viability by 50%.
| Compound ID | Analogue Type | Cancer Cell Line | GI₅₀ / CC₅₀ (µM) | Reference |
| 5a | 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 4.38 | [1] |
| MCF7 (Breast) | 3.99 | [1] | ||
| HCT116 (Colon) | 5.86 | [1] | ||
| 5b | 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 4.12 | [1] |
| MCF7 (Breast) | 3.55 | [1] | ||
| HCT116 (Colon) | 4.65 | [1] | ||
| 5d | 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 4.55 | [1] |
| MCF7 (Breast) | 3.89 | [1] | ||
| HCT116 (Colon) | 5.11 | [1] | ||
| P3 | 3,5-bis(4-methoxybenzylidene)piperidin-4-one | HL-60 (Leukemia) | 2.26 (CC₅₀) | [2] |
| P4 | 3,5-bis(4-chlorobenzylidene)piperidin-4-one | HL-60 (Leukemia) | 1.91 (CC₅₀) | [2] |
| P5 | 3,5-bis(4-bromobenzylidene)piperidin-4-one | CCRF-CEM (Leukemia) | 1.52 (CC₅₀) | [2] |
Note: The data presented for compounds 5a, 5b, and 5d are for piperazine analogues, which are structurally related to the piperidine compounds of interest. The data for P3, P4, and P5 are for piperidone derivatives with substitutions at the 3 and 5 positions, providing insights into the effects of halogen substitutions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced literature.
Sulforhodamine B (SRB) Assay for Cytotoxicity[1]
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The GI₅₀ values are calculated from the dose-response curves.
MTT Assay for Cell Viability[3]
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are plated in 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells are treated with different concentrations of the test compounds for a designated time.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control, and CC₅₀ values are determined.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for this compound analogues are not yet fully elucidated, studies on related piperidine and piperine compounds suggest several potential mechanisms of anticancer activity. These include the induction of apoptosis through various molecular pathways.[3]
-
Induction of Apoptosis: Piperine, a natural piperidine alkaloid, has been shown to induce apoptosis in cancer cells by activating caspase-3, -8, and -9, and by modulating the expression of Bax and Bcl-2 proteins.[3]
-
Cell Cycle Arrest: Some piperidone derivatives have been observed to cause cell cycle arrest at the G2/M phase.[2]
-
Inhibition of Tubulin Polymerization: Certain quinazoline derivatives, which share structural similarities with the benzoylpiperidine core, have been found to inhibit tubulin polymerization by binding to the colchicine site.[4]
Further research is necessary to determine the precise mechanisms through which this compound analogues exert their cytotoxic effects.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
Potential Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for apoptosis induction by the test compounds.
Conclusion
The available data on structurally related compounds suggest that this compound analogues are promising candidates for further investigation as anticancer agents. The presence of halogen substituents on the benzoyl ring appears to correlate with increased cytotoxic activity. Future studies should focus on synthesizing a dedicated series of these analogues and evaluating their biological activity using standardized assays to establish a clear structure-activity relationship. Elucidating the precise molecular mechanisms and signaling pathways will be crucial for the rational design and development of novel and effective cancer therapeutics based on this scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectral Analysis of 1-(3-Iodobenzoyl)piperidin-4-one and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 1-(3-Iodobenzoyl)piperidin-4-one and its structural analogs. Due to the limited availability of a complete public spectral dataset for this compound, this document focuses on cross-referencing available data with that of closely related compounds to predict and understand its spectral characteristics. The primary comparators are 1-Benzoylpiperidin-4-one, which lacks the iodine substituent, and 1-Benzyl-4-piperidone, which features a different N-substituent. This guide is intended to assist researchers in the identification and characterization of this and similar molecules.
Spectral Data Comparison
The following tables summarize the available and predicted spectral data for this compound and its analogs.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Piperidine Protons (α to N) | Piperidine Protons (β to N) | Other | Solvent |
| This compound (Predicted) | ~7.2-8.0 | ~3.8 | ~2.6 | - | CDCl₃ |
| 1-Benzoylpiperidin-4-one | 7.4-7.5 | 3.84 | 2.58 | - | CDCl₃ |
| 1-Benzyl-4-piperidone | 7.2-7.4 | 2.7-2.8 | 2.4-2.5 | 3.6 (CH₂) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Carbonyl (C=O) | Aromatic Carbons | Piperidine Carbons (α to N) | Piperidine Carbons (β to N) | Other | Solvent |
| This compound | 173.4 | 141.3, 133.0, 131.9, 131.6, 128.3, 125.9 | Data not available | Data not available | - | CDCl₃ |
| 1-Benzoylpiperidin-4-one | 208.5, 170.2 | 136.1, 131.3, 129.8, 128.5, 127.1 | 47.1, 41.9 | 41.1 | - | CDCl₃ |
| 1-Benzyl-4-piperidone | 208.7 | 137.9, 129.2, 128.4, 127.3 | 53.2 | 41.2 | 62.9 (CH₂) | CDCl₃ |
Table 3: Infrared (IR) Spectral Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretch (Ketone) | C=O Stretch (Amide) | C-N Stretch | Aromatic C-H Stretch | C-I Stretch |
| This compound | 1678 | Likely included in 1678 cm⁻¹ | 1287 | 2648 | ~725 |
| 1-Benzoylpiperidin-4-one | ~1715 | ~1630 | ~1280 | ~3060 | - |
| 1-Benzyl-4-piperidone | ~1715 | - | ~1110 | ~3030 | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Major Fragments | Ionization Method |
| This compound (Predicted) | 329 | 202 (M - I)⁺, 185 (I-C₆H₄-C=O)⁺, 96 (Piperidinone)⁺ | EI |
| 1-Benzoylpiperidin-4-one | 203 | 105 (C₆H₅-C=O)⁺, 77 (C₆H₅)⁺ | EI |
| 1-Benzyl-4-piperidone | 189 | 91 (C₇H₇)⁺, 120, 146 | EI |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrumentation : The data is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
-
Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the thin-film method is common. A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[1]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : The salt plate with the sample film is placed in the sample holder of the spectrometer. A background spectrum of the clean salt plate is typically run first and subtracted from the sample spectrum. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.
Workflow for Spectral Cross-Referencing
The following diagram illustrates a logical workflow for identifying an unknown compound by cross-referencing its spectral data with that of known structural analogs.
References
Safety Operating Guide
Proper Disposal of 1-(3-Iodobenzoyl)piperidin-4-one: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(3-Iodobenzoyl)piperidin-4-one, a halogenated organic compound. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The following step-by-step guidance is designed to directly address operational questions regarding the handling and disposal of this chemical.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Required PPE:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical.[1][2] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1][2] |
| Foot Protection | Closed-toe shoes | Protects feet from spills.[1][2] |
II. Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of iodine.[1][2][3] This classification is critical for proper waste segregation to ensure safe disposal and to avoid unnecessary costs associated with the disposal of mixed chemical waste.[4]
Key Segregation Principles:
-
Do not mix halogenated organic waste with non-halogenated organic waste.[4][5]
-
Keep acidic and basic waste streams separate from this organic waste.[4]
III. Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Step-by-Step Disposal Protocol
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all operations within a functioning chemical fume hood.
-
-
Waste Container Identification:
-
Locate the designated "Halogenated Organic Waste" container.[1][2] These containers are often color-coded or specifically labeled by your institution's Environmental Health and Safety (EHS) department.
-
If a designated container is not available, contact your EHS office to obtain one. Do not use a container intended for non-halogenated waste.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated halogenated waste container.
-
If the compound is a solid, use a clean spatula. If it is in solution, pour carefully to avoid splashing.
-
Avoid overfilling the container; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.
-
-
Container Sealing and Labeling:
-
Storage and Collection:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure the storage area is well-ventilated and that the halogenated waste is segregated from incompatible materials such as strong oxidizing agents and acids.[6]
-
Once the container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal company.[7][8]
-
V. Spill and Emergency Procedures
In the event of a spill, the primary response should be to ensure personnel safety and contain the spill.
-
Small Spills:
-
If it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for disposal as halogenated organic waste.[6]
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
-
-
Large Spills:
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Personal protective equipment for handling 1-(3-Iodobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(3-Iodobenzoyl)piperidin-4-one. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and airborne particles.[1][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat or a disposable gown with long sleeves and tight-fitting cuffs.[1][2][6] | Prevents direct skin contact with the chemical.[2][7] Consider double gloving for enhanced protection.[6] |
| Respiratory Protection | Use in a well-ventilated area.[7][8][9] A NIOSH-approved respirator may be necessary if handling powders outside of a ventilated enclosure or if dusts are generated.[3][5] | Minimizes inhalation of dust or vapors.[7][8] |
| Foot Protection | Closed-toe shoes. Chemical-resistant shoe covers may be necessary in areas with a high risk of spills.[1][5] | Protects feet from spills. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety procedures.[8]
-
Avoid contact with skin and eyes.[8][10] Do not breathe dust, mist, or spray.[8]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][9][11]
-
Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[8][9]
First Aid Measures:
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[7][8]
-
After Skin Contact: Wash with plenty of soap and water.[7][8] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, get medical advice.[7][11]
-
After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8][11]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7][8]
Disposal:
-
Dispose of contents and container in accordance with licensed collector's sorting instructions.[8]
-
Waste should be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[8]
-
Do not allow the chemical to enter drains or waterways.[7][10]
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. epa.gov [epa.gov]
- 2. peptide.com [peptide.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
